molecular formula C16H22N2O2 B1403496 2-(Cbz-amino)-7-azaspiro[3.5]nonane CAS No. 1330764-28-7

2-(Cbz-amino)-7-azaspiro[3.5]nonane

货号: B1403496
CAS 编号: 1330764-28-7
分子量: 274.36 g/mol
InChI 键: DBBUHDLXDJCBDB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Cbz-amino)-7-azaspiro[3.5]nonane (CAS 1330764-28-7) is a high-purity spirocyclic chemical intermediate of significant interest in modern medicinal chemistry and drug discovery. Its molecular formula is C16H22N2O2, with a molecular weight of 274.36 g/mol . The compound features a unique 7-azaspiro[3.5]nonane scaffold, a rigid bicyclic structure that provides defined three-dimensional geometry. This structure is highly valued for its ability to impart conformational constraint to molecular designs, often leading to improved target selectivity, enhanced metabolic stability, and superior pharmacokinetic properties in drug candidates . The benzyloxycarbonyl (Cbz) protecting group on the amine functionality is a critical feature, allowing for selective deprotection under mild conditions and providing versatility in multi-step synthetic sequences . The primary research value of this compound lies in its application as a key building block for the synthesis of more complex bioactive molecules. Spirocyclic scaffolds of this type are increasingly investigated in protease inhibitor research. A systematic survey of dipeptidyl inhibitors for the SARS-CoV-2 main protease (MPro) revealed that the flexible S2 pocket of the enzyme can accommodate large, rigid P2 residues, and inhibitors incorporating spiro residues such as (S)-2-azaspiro[4.4]nonane demonstrated high antiviral potency, low cytotoxicity, and high metabolic stability . This highlights the potential of this compound class in antiviral development. Furthermore, patents covering 7-azaspiro[3.5]nonane carboxamide derivatives indicate their therapeutic relevance in a wide range of conditions, including pain, anxiety, urinary incontinence, and cardiovascular diseases . The mechanism of action for derivatives of this compound is target-dependent, but the spirocyclic core generally functions by locking the molecule into a specific bio-active conformation, enabling high-affinity interactions with enzyme active sites or protein receptors . This product is intended for research and development purposes only and is not classified as a drug. It is strictly for use in laboratory settings in vitro. Under no circumstances is it intended for diagnostic, therapeutic, or any other human or veterinary use . Researchers should handle this material with appropriate care, refer to the Safety Data Sheet for detailed hazard information (including warnings for H302, H315, H319, and H335 ), and implement all necessary safety precautions in the laboratory.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

benzyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-12-13-4-2-1-3-5-13)18-14-10-16(11-14)6-8-17-9-7-16/h1-5,14,17H,6-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBUHDLXDJCBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Engineering 3D Chemical Space: A Technical Guide to 2-(Cbz-amino)-7-azaspirononane in Drug Discovery

Engineering 3D Chemical Space: A Technical Guide to 2-(Cbz-amino)-7-azaspiro[1]nonane in Drug Discovery

Executive Summary

The transition from planar, aromatic-heavy molecules to structurally complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. Known as the "escape from flatland," this strategy relies on maximizing the fraction of sp³-hybridized carbons (Fsp³) to improve physicochemical properties and clinical success rates[1][2]. Among the most privileged scaffolds enabling this transition are spirocycles.

This whitepaper provides an in-depth technical analysis of 2-(Cbz-amino)-7-azaspiro[3]nonane (CAS: 1330764-28-7)[4], a highly versatile spirocyclic building block. By serving as a premium bioisostere for traditional flat heterocycles like piperidines and piperazines, this scaffold offers orthogonal reactivity and superior pharmacokinetic profiles for target-based drug discovery.

Chemical Architecture & The Rationale for Spirocyclic Bioisosteres

The core of the molecule is the 7-azaspiro[3]nonane system, which consists of a 4-membered cyclobutane ring and a 6-membered piperidine ring fused at a single spiro carbon.

  • Position 7: Contains a secondary amine embedded within the 6-membered ring, available for immediate derivatization (e.g., alkylation, acylation).

  • Position 2: Features a primary amine protected by a benzyloxycarbonyl (Cbz) group, rendering it chemically inert during initial synthetic steps.

Replacing a flat piperidine or piperazine ring with a 7-azaspiro[3]nonane core fundamentally alters the spatial geometry of the drug candidate. The orthogonal arrangement of the two rings projects functional groups into three-dimensional space, allowing for highly specific interactions with target protein binding pockets while minimizing promiscuous binding[5][6].

LogicalRelationshipFlatFlat Heterocycles(e.g., Piperidine)SpiroSpirocyclic Scaffold(7-azaspiro[3.5]nonane)Flat->Spiro BioisostericReplacementProp1Increased Fsp3 FractionSpiro->Prop1Prop2Enhanced 3D ConformationSpiro->Prop2Result1Improved Aqueous SolubilityProp1->Result1Result2Higher Metabolic StabilityProp1->Result2Prop2->Result1Result3Reduced Off-Target ToxicityProp2->Result3

Logical relationship between spirocyclic bioisosteric replacement and improved ADME properties.

Physicochemical Properties & ADME Advantages

The incorporation of 2-(Cbz-amino)-7-azaspiro[3]nonane directly addresses common Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities associated with traditional flat rings[7].

Table 1: Comparative Physicochemical Profiling

PropertyFlat Heterocycle (Piperidine)Spirocyclic Bioisostere (7-azaspiro[3]nonane)Mechanistic Rationale
Fsp³ Fraction Low-ModerateHighThe spiro carbon and orthogonal rings inherently increase sp³ hybridization.
Aqueous Solubility ModerateHighThe 3D structure disrupts π-π stacking and crystal lattice packing, lowering the melting point and increasing hydration energy.
Metabolic Stability Prone to α-oxidationHighly StableSteric hindrance around the spiro center and a lack of coplanar C-H bonds reduce cytochrome P450 (CYP)-mediated oxidation.
Off-Target Toxicity Higher (e.g., hERG liability)LowerReduced lipophilicity (LogD) and non-planar shape minimize unspecific hydrophobic interactions with anti-targets like the hERG channel.

Orthogonal Reactivity & Synthetic Workflows

The strategic value of 2-(Cbz-amino)-7-azaspiro[3]nonane lies in its orthogonal protection scheme. The secondary amine at N7 can be functionalized while the primary amine at C2 remains masked by the Cbz group. Once N7 is elaborated, the Cbz group is cleaved under mild, neutral reductive conditions that do not disturb acid- or base-sensitive moieties.

WorkflowStart2-(Cbz-amino)-7-azaspiro[3.5]nonane(Starting Building Block)Step1N7-Functionalization(Reductive Amination)Start->Step1 Aldehyde, STABIntermediateN7-Substituted-2-(Cbz-amino) IntermediateStep1->IntermediateStep2Cbz Deprotection(H2, Pd/C)Intermediate->Step2 HydrogenolysisIntermediate2N7-Substituted-2-amino Intermediate(Free Primary Amine)Step2->Intermediate2Step3C2-Functionalization(Amide/Urea Formation)Intermediate2->Step3 R-COOH, HATUFinalTarget Spirocyclic Drug CandidateStep3->Final

Orthogonal functionalization workflow of 2-(Cbz-amino)-7-azaspiro[3]nonane.

Step-by-Step Methodology: N7-Alkylation and Cbz Deprotection

Step 1: N7-Functionalization via Reductive Amination

  • Objective: Selectively functionalize the secondary amine at position 7.

  • Causality: Reductive amination using Sodium Triacetoxyborohydride (STAB) is chosen over direct alkylation with alkyl halides to prevent over-alkylation (quaternary ammonium salt formation). STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde starting material.

  • Procedure:

    • Dissolve 2-(Cbz-amino)-7-azaspiro[3]nonane (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir for 30 minutes at room temperature.

    • Add STAB (1.5 eq) portion-wise and stir for 12 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=275.17 ) disappears and the target product mass appears.

  • Workup: Quench with saturated aqueous NaHCO3​ to neutralize acetic acid and destroy excess STAB, preventing side reactions during extraction. Extract with dichloromethane (DCM).

Step 2: Cbz Deprotection via Hydrogenolysis

  • Objective: Remove the Cbz group to expose the primary amine at position 2 for subsequent coupling.

  • Causality: Hydrogenolysis ( H2​ , Pd/C) is utilized because it is completely orthogonal to the newly formed N7-alkyl linkage. Unlike strong acidic cleavage (e.g., HBr/AcOH) which might protonate and degrade sensitive functional groups, hydrogenolysis cleanly yields the free amine, carbon dioxide, and volatile toluene.

  • Procedure:

    • Dissolve the N7-functionalized intermediate in methanol (MeOH).

    • Purge the flask with Argon, then add 10% Pd/C (0.1 eq by weight).

    • Evacuate the flask and backfill with H2​ gas (balloon pressure). Stir vigorously at room temperature for 4 hours.

  • Self-Validation: Monitor by TLC (ninhydrin stain) and LC-MS. The Cbz-protected intermediate is UV-active and ninhydrin-negative. The deprotected product will be UV-inactive (unless the N7-group is aromatic) and strongly ninhydrin-positive (indicating a primary amine).

  • Workup: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude free amine.

Applications in Target-Based Drug Discovery

The 7-azaspiro[3]nonane scaffold has been successfully deployed in several high-profile medicinal chemistry campaigns:

  • FAAH Inhibitors for Pain Management: In the optimization of covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH), researchers utilized the 7-azaspiro[3]nonane core to develop . The spirocyclic urea demonstrated a remarkable reduction in molecular weight alongside highly favorable CNS drug-like properties, leading to its advancement as a clinical candidate[8].

  • PARP-1 Inhibitors (Olaparib Bioisosteres): A major challenge with the FDA-approved PARP inhibitor Olaparib is its piperazine-driven cytotoxicity and DNA-damaging properties. By replacing the piperazine core with a diazaspiro system (), researchers successfully decoupled PARP-1 affinity from DNA damage. The resulting spirocyclic analogs maintained nanomolar enzymatic inhibition while exhibiting drastically reduced cytotoxicity in BRCA1-mutant cells, opening new avenues for treating inflammatory diseases without genotoxic side effects[9][10][11].

Conclusion

2-(Cbz-amino)-7-azaspiro[3]nonane is far more than a structural novelty; it is a highly engineered bioisosteric tool. By providing an elegant escape from flatland, it grants medicinal chemists the ability to systematically improve solubility, metabolic stability, and target specificity. Supported by a robust and orthogonal synthetic workflow, this building block remains a premier choice for developing next-generation therapeutics.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[Link]

  • Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters, 21(21), 6545-6553.[Link]

  • Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379.[Link]

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 2-(Cbz-amino)-7-azaspiro[3.5]nonane in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a defining paradigm in modern medicinal chemistry[1]. At the forefront of this "escape from flatland" is the spirocyclic building block 2-(Cbz-amino)-7-azaspiro[3.5]nonane (CAS: 1330764-28-7)[2]. With a precise molecular formula of C16H22N2O2 and a molecular weight of 274.36 g/mol [3], this compound serves as a highly versatile, orthogonally protected intermediate. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale in drug design, and field-proven synthetic protocols for downstream derivatization.

Structural Deconstruction & Physicochemical Profiling

The architecture of 2-(Cbz-amino)-7-azaspiro[3.5]nonane is defined by two critical components:

  • The 7-azaspiro[3.5]nonane Core: A highly rigid, spiro-fused bicyclic system consisting of a piperidine ring and a cyclobutane ring. This core inherently increases the fraction of saturated carbons ( Fsp3​ ), which correlates directly with improved aqueous solubility and reduced off-target toxicity[4].

  • The Cbz (Carboxybenzyl) Protecting Group: Located at the primary amine on the C2 position of the cyclobutane ring, the Cbz group provides orthogonal protection[2]. Because the secondary amine at the N7 position of the piperidine ring remains unprotected, chemists can perform regioselective functionalization at N7 without interfering with the C2 position.

Quantitative Data Summary
PropertyValue
Chemical Name 2-(Cbz-amino)-7-azaspiro[3.5]nonane
IUPAC Synonym Benzyl 7-azaspiro[3.5]non-2-ylcarbamate
CAS Registry Number 1330764-28-7
Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
Monoisotopic Mass 274.1681 Da
Core Scaffold 7-azaspiro[3.5]nonane
Protecting Group Carboxybenzyl (Cbz)

Causality in Drug Discovery: The Spirocyclic Advantage

The incorporation of the 7-azaspiro[3.5]nonane scaffold into drug candidates is not merely a structural novelty; it is a calculated pharmacokinetic strategy.

  • Precise Vector Projection: The rigid 3D conformation of the spirocycle allows substituents to be projected into specific binding pockets with minimal entropic penalty. For example, 7-azaspiro[3.5]nonane derivatives have been successfully developed as potent GPR119 agonists for metabolic disorders, demonstrating highly favorable glucose-lowering effects and pharmacokinetic profiles in vivo[5].

  • Enhanced Target Affinity: The protonated piperidine nitrogen within the spirocycle can form critical cation- π interactions with aromatic residues in target proteins. This exact mechanism was leveraged in the discovery of PF-04862853, a highly selective, orally efficacious covalent inhibitor of fatty acid amide hydrolase (FAAH) used in pain management[6].

Rationale Core 7-azaspiro[3.5]nonane Core Fsp3 Increased Fsp3 Fraction Core->Fsp3 Rigid Rigid 3D Conformation Core->Rigid Solub Improved Aqueous Solubility Fsp3->Solub Vector Precise Vector Projection Rigid->Vector Affinity Enhanced Target Affinity Solub->Affinity Vector->Affinity

Logical relationship between spirocyclic scaffold properties and drug design advantages.

Experimental Workflows & Protocols

To fully utilize 2-(Cbz-amino)-7-azaspiro[3.5]nonane (MW: 274.36 g/mol ) in library synthesis or Solid-Phase Organic Synthesis (SPOS)[7], a self-validating sequence of orthogonal functionalization is required.

Protocol 1: Regioselective N7-Reductive Amination

Objective: Alkylate the free secondary amine (N7) while preserving the Cbz-protected primary amine at C2. Causality & Rationale: The secondary amine of the piperidine ring is highly nucleophilic. Utilizing sodium triacetoxyborohydride (NaBH(OAc)3) provides a mild reductive environment that selectively reduces the transient iminium ion without cleaving the sensitive Cbz carbamate.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-(Cbz-amino)-7-azaspiro[3.5]nonane and 1.1 eq of the target aldehyde in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Iminium Formation: Stir the mixture at room temperature for 1 hour under an inert nitrogen atmosphere.

  • Reduction: Add 1.5 eq of NaBH(OAc)3 portion-wise. Causality: Portion-wise addition controls the exothermic reduction and prevents premature reduction of the unreacted aldehyde.

  • Monitoring: Stir for 12 hours at room temperature. Validate reaction completion via LC-MS (look for the mass shift corresponding to the alkyl addition).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize acetic acid byproducts. Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Remove the Cbz protecting group to liberate the C2 primary amine for downstream amide coupling. Causality & Rationale: Palladium-catalyzed hydrogenolysis selectively cleaves the benzyl carbamate bond, releasing CO2 and toluene as volatile byproducts. This leaves the newly formed sp3

sp3 N7-alkyl bond completely intact.

Step-by-Step Methodology:

  • Preparation: Dissolve the N7-alkylated intermediate in MS-grade methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of argon. Causality: Argon purging is critical to displace oxygen and prevent the ignition of methanol vapor by the highly active palladium catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon (~1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting free primary amine is generally pure enough for immediate downstream coupling.

Workflow SM 2-(Cbz-amino)-7-azaspiro[3.5]nonane (Free N7, Protected C2) Step1 N7-Functionalization (Reductive Amination) SM->Step1 Aldehyde, NaBH(OAc)3 Int N7-Substituted Intermediate (Cbz-Protected C2) Step1->Int Step2 Cbz Deprotection (Pd/C, H2) Int->Step2 Hydrogenolysis API Downstream API (Free C2 Amine) Step2->API

Synthetic workflow for orthogonal functionalization of 2-(Cbz-amino)-7-azaspiro[3.5]nonane.

References

  • Sigma-Aldrich Product Catalog - 7-Cbz nonane (2-(CBZ-AMINO)-7-AZASPIRO[3.5]NONANE). 2

  • AA Blocks Catalog - Product Index: 1330764-28-7 (Molecular Weight and Formula). 3

  • PubMed (NIH) - Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853...6

  • PubMed (NIH) - Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.5

  • Drug Hunter - The Spirocycle Surge in Drug Discovery.1

  • BenchChem - Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery.7

  • PharmaBlock - Spirocyclic Piperidines in Drug Discovery.4

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-(Cbz-amino)-7-azaspiro[3.5]nonane (CAS: 1330764-28-7)

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the paradigm of "escaping flatland" has driven a shift away from planar, highly aromatic scaffolds toward three-dimensional, sp3-rich architectures. 2-(Cbz-amino)-7-azaspiro[3.5]nonane (CAS: 1330764-28-7) [1] stands out as a premier spirocyclic building block designed to address the pharmacokinetic liabilities of traditional flat heterocycles[2].

Comprising a rigid cyclobutane ring fused to a piperidine ring at a single spiro carbon, this scaffold enforces a highly defined spherical geometry. As a Senior Application Scientist, I frequently recommend this specific orthogonally protected diamine to teams struggling with metabolic instability or poor aqueous solubility in their lead optimization campaigns. The presence of the Carboxybenzyl (Cbz) group on the primary amine and a secondary amine in the piperidine ring allows for highly controlled, site-specific functionalization.

Physicochemical Profiling: Spirocycles vs. Flat Bioisosteres

The strategic incorporation of the 7-azaspiro[3.5]nonane scaffold directly modulates absorption, distribution, metabolism, and excretion (ADME) profiles. By replacing a flat bioisostere (e.g., 1-benzylpiperidine) with this spirocycle, researchers fundamentally alter the hydration shell and binding thermodynamics of the molecule [2].

The table below summarizes the quantitative physicochemical advantages of utilizing the spiro[3.5]nonane core:

Physicochemical PropertyFlat Analog (e.g., Substituted Piperidine)Spirocyclic Analog (7-azaspiro[3.5]nonane)Causality in Drug Design
Fraction sp³ ( Fsp3​ ) ~ 0.40 - 0.501.00 Higher Fsp3​ directly correlates with improved clinical success rates and reduced off-target toxicity.
Lipophilicity (LogD at pH 7.4) ~ 2.5~ 1.5 Introduction of the spiro center lowers LogD by ~1.0 unit, drastically improving aqueous solubility.
Metabolic Stability (Cl_int) High (vulnerable to CYP450 oxidation)Low to Moderate The steric bulk of the spiro center shields adjacent C-H bonds from cytochrome P450-mediated oxidation.
3D Conformation Planar / FlexibleSpherical / Rigid Entropic penalty upon target binding is minimized due to pre-organized rigidity.

Orthogonal Protection Strategy & Synthetic Workflow

To utilize 2-(Cbz-amino)-7-azaspiro[3.5]nonane effectively in parallel library synthesis, an orthogonal protection strategy is mandatory. The standard precursor is 7-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid. By converting the carboxylic acid to a Cbz-protected amine while retaining the Boc group on the piperidine nitrogen, we create a system where either nitrogen can be selectively unmasked.

  • Boc (tert-Butyloxycarbonyl): Acid-labile (cleaved by TFA or HCl).

  • Cbz (Carboxybenzyl): Hydrogenation-labile (cleaved by H2/Pd-C) or stable to mild acids.

Synthesis A 7-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid B Curtius Rearrangement (DPPA, BnOH, TEA, Heat) A->B C 7-Boc-2-(Cbz-amino)-7-azaspiro[3.5]nonane B->C D Boc Deprotection (TFA or HCl/Dioxane) C->D E 2-(Cbz-amino)-7-azaspiro[3.5]nonane CAS: 1330764-28-7 D->E F Orthogonal Functionalization (Piperidine N-alkylation/acylation) E->F

Synthetic workflow and orthogonal protection strategy for 2-(Cbz-amino)-7-azaspiro[3.5]nonane.

Standardized Experimental Methodologies

The following protocols represent a self-validating system for generating the target compound. Every step includes specific mechanistic rationale and in-process controls.

Step 1: Curtius Rearrangement to 7-Boc-2-(Cbz-amino)-7-azaspiro[3.5]nonane

Causality & Rationale: We utilize Diphenylphosphoryl azide (DPPA) rather than traditional acyl chloride formation (e.g., using oxalyl chloride). Acyl chlorides generate HCl in situ, which would prematurely cleave the acid-sensitive Boc group. DPPA allows for mild, neutral activation.

  • Preparation: Dissolve 7-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid (1.0 eq) in anhydrous toluene to a concentration of 0.2 M under an inert nitrogen atmosphere.

  • Activation: Add anhydrous triethylamine (TEA, 1.5 eq) followed by DPPA (1.1 eq). Stir at 25 °C for 30 minutes.

  • Rearrangement & Trapping: Add benzyl alcohol (BnOH, 2.0 eq). Heat the reaction mixture to 90 °C for 12 hours.

    • Self-Validation Check: The steady evolution of N2​ gas bubbles confirms the successful rearrangement of the intermediate acyl azide into the isocyanate, which is subsequently trapped by BnOH.

  • Workup: Cool to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid (removes excess TEA without cleaving the Boc group), saturated NaHCO3​ , and brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the fully protected intermediate.

Step 2: Selective Boc Deprotection to Yield CAS 1330764-28-7

Causality & Rationale: We use Trifluoroacetic acid (TFA) in Dichloromethane (DCM). The Cbz group is highly stable to TFA, ensuring that only the piperidine nitrogen is unmasked for the next stage of drug synthesis.

  • Preparation: Dissolve 7-Boc-2-(Cbz-amino)-7-azaspiro[3.5]nonane (1.0 eq) in DCM (0.1 M).

  • Deprotection: Cool the flask to 0 °C and add TFA (10.0 eq) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC). The disappearance of the UV-active starting material and the appearance of a baseline spot that stains intensely with Ninhydrin confirms the generation of the free secondary amine.

  • Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the crude residue in DCM and wash with saturated aqueous NaHCO3​ until the aqueous layer pH is >8.

  • Isolation: Extract with DCM, dry over Na2​SO4​ , and concentrate to afford 2-(Cbz-amino)-7-azaspiro[3.5]nonane as a free base, ready for immediate functionalization.

Applications in Targeted Therapeutics

The 7-azaspiro[3.5]nonane scaffold is not just a theoretical novelty; it is actively deployed in advanced therapeutic programs.

GPR119 Agonists for Metabolic Disorders

Derivatives of 7-azaspiro[3.5]nonane have been identified as highly potent agonists for GPR119, a G protein-coupled receptor critical in glucose homeostasis [3]. The rigid spirocyclic core optimally orients the pharmacophores required to activate the receptor, leading to a favorable glucose-lowering effect in diabetic models.

GPR119 A Spirocyclic Ligand (7-azaspiro[3.5]nonane) B GPR119 Receptor Activation A->B Binding C cAMP Elevation B->C Gs-protein coupling D GLP-1 / Insulin Secretion C->D Pathway activation

Mechanism of action for 7-azaspiro[3.5]nonane derivatives as GPR119 agonists in metabolic disease.
PROTAC Linker Technology

Beyond direct receptor agonism, the scaffold is utilized as a rigidifying element in Proteolysis Targeting Chimeras (PROTACs). For example, 7-Azaspiro[3.5]nonane-piperidine-Boc derivatives are employed as PROTAC linkers to synthesize highly potent and selective KRAS G12D degraders [4]. The spirocycle restricts the conformational flexibility of the linker, reducing the entropic penalty during the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

References

  • 7-Cbz nonane | Sigma-Aldrich Source: Sigma-Aldrich URL
  • A Comparative Analysis of Azaspiro[3.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • 7-Azaspiro[3.

Escaping Flatland: The Strategic Implementation of 2-(Cbz-amino)-7-azaspiro[3.5]nonane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern medicinal chemistry has definitively shifted away from flat, sp²-hybridized aromatic frameworks toward structurally complex, three-dimensional architectures. This transition, often termed "escaping from flatland," is driven by the need to mitigate the high attrition rates in drug development caused by poor pharmacokinetic profiles and off-target toxicities. Among the most privileged 3D architectures are spirocyclic scaffolds, which offer unique vectors for target engagement while fundamentally improving the physical properties of the molecule.

This technical guide provides an in-depth analysis of 2-(Cbz-amino)-7-azaspiro[3.5]nonane , a highly versatile, bifunctional building block. By dissecting its structural anatomy, mechanistic advantages, and validated applications, this whitepaper equips drug discovery professionals with the theoretical grounding and practical methodologies required to leverage this scaffold in hit-to-lead optimization.

The Mechanistic Rationale for Spirocyclic Scaffolds

The incorporation of a spirocyclic core is not merely an aesthetic structural choice; it is a calculated intervention to optimize a molecule's physicochemical profile. The causality behind these improvements stems directly from the sp³-hybridized spiro carbon, which forces the fused rings into an orthogonal geometry.

  • Enhanced Aqueous Solubility: Flat aromatic systems (e.g., biphenyls) tend to stack efficiently via π-π interactions, resulting in high crystal lattice energies that resist dissolution. The orthogonal nature of spirocycles disrupts planar stacking, significantly lowering the melting point and increasing aqueous solubility[1].

  • Reduced Lipophilicity (LogD): By replacing lipophilic aromatic rings with aliphatic spirocycles, medicinal chemists can lower the overall lipophilicity of a lead candidate[2]. This reduction in LogD correlates directly with decreased promiscuity and lower hERG liability.

  • Superior Metabolic Stability: Cytochrome P450 enzymes (e.g., CYP3A4) typically oxidize flat, electron-rich aromatic rings or accessible benzylic C-H bonds. The compact, sterically hindered 3D environment of a spirocycle restricts the approach of the CYP heme-oxo species, dramatically reducing intrinsic clearance ( Clint​ )[3].

Quantitative Physicochemical Comparison

The following table summarizes the typical physicochemical shifts observed when transitioning from flat scaffolds to spirocyclic systems like 7-azaspiro[3.5]nonane[2]:

Scaffold TypeRepresentative CoreLogD (pH 7.4)Aqueous Solubility (µM)Metabolic Stability ( Clint​ )3D Character ( Fsp3​ )
Flat Aromatic PhenylpiperazineHigh (~3.5)Low (<10)Poor (High Clearance)Low (<0.3)
Monocyclic PiperidineModerate (~2.0)Moderate (~50)ModerateMedium (~0.5)
Spirocyclic 7-Azaspiro[3.5]nonaneLow (~1.0)High (>100)Excellent (Low Clearance)High (>0.7)

Structural Anatomy of 2-(Cbz-amino)-7-azaspiro[3.5]nonane

The molecule 2-(Cbz-amino)-7-azaspiro[3.5]nonane consists of a cyclobutane ring (positions 1, 2, 3) fused to a piperidine ring (positions 5, 6, 7, 8, 9) at a single spiro carbon (position 4).

Orthogonal Exit Vectors

The primary amine at the C2 position and the secondary amine at the N7 position project into entirely different 3D quadrants. This orthogonal projection makes the scaffold an excellent bioisostere for para-substituted benzenes or linear alkynes, providing rigid, well-defined exit vectors that minimize the entropic penalty upon binding to a target protein[1].

The Logic of Orthogonal Protection

The scaffold is supplied with a Carboxybenzyl (Cbz) protecting group on the primary amine at C2. This is a deliberate, strategic design choice:

  • N7 Availability: The secondary amine in the piperidine ring is left unprotected, allowing it to act as the initial nucleophile in SN​Ar , alkylation, or acylation reactions.

  • Orthogonality: The Cbz group is highly stable to basic, nucleophilic, and mildly acidic conditions. Once the N7 position is functionalized, the Cbz group can be cleanly removed via hydrogenolysis (H₂, Pd/C) under neutral conditions, unmasking the C2 amine for a subsequent reaction without disturbing acid-sensitive functional groups[1].

Validated Applications in Target Modulation

The 7-azaspiro[3.5]nonane core has been successfully deployed against several high-value, challenging therapeutic targets[4].

GPR119 Agonism for Metabolic Disorders

GPR119 is a G-protein-coupled receptor expressed in pancreatic β -cells. Activation of GPR119 stimulates glucose-dependent insulin secretion, making it a prime target for Type 2 Diabetes[2]. Researchers have utilized the 7-azaspiro[3.5]nonane scaffold to develop potent GPR119 agonists. For instance, optimization of the N-capping group and the aryl group on this scaffold led to compounds with highly desirable pharmacokinetic profiles and potent glucose-lowering effects in vivo[5].

GPR119_Pathway A 7-Azaspiro[3.5]nonane Derivative B GPR119 Receptor (Activation) A->B Agonism C Adenylyl Cyclase (Stimulation) B->C Gs-Protein Coupling D cAMP Accumulation C->D ATP Conversion E GLP-1 / Insulin Secretion D->E Cellular Response

Figure 1: Signal transduction pathway of GPR119 activation by 7-azaspiro[3.5]nonane derivatives.

Experimental Methodology: Step-by-Step Derivatization Protocol

To ensure high-fidelity library synthesis, the following self-validating protocol details the sequential functionalization of 2-(Cbz-amino)-7-azaspiro[3.5]nonane.

Synthetic_Workflow S1 2-(Cbz-amino)-7-azaspiro[3.5]nonane S2 Step 1: N7-Functionalization (e.g., SNAr, Acylation) S1->S2 Electrophile, Base S3 Step 2: Cbz Deprotection (H2, Pd/C, MeOH) S2->S3 Hydrogenolysis S4 Step 3: N2-Derivatization (e.g., Amide Coupling) S3->S4 Carboxylic Acid, HATU S5 Final Lead Candidate S4->S5 Purification

Figure 2: Sequential orthogonal derivatization workflow for 2-(Cbz-amino)-7-azaspiro[3.5]nonane.

Phase 1: SN​Ar at the N7 Position

Objective: Functionalize the secondary amine of the piperidine ring while preserving the Cbz-protected primary amine.

  • Reaction Setup: Charge a flame-dried 50 mL round-bottom flask with 2-(Cbz-amino)-7-azaspiro[3.5]nonane (1.0 eq) and anhydrous DMF (0.2 M).

    • Causality: Anhydrous DMF is selected as a polar aprotic solvent to stabilize the Meisenheimer complex transition state during the SN​Ar reaction, accelerating the reaction rate.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by the desired heteroaryl chloride (1.2 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct, preventing the protonation of the N7 amine which would otherwise stall the reaction. Its steric bulk prevents unwanted side reactions with the electrophile.

  • Execution & Monitoring: Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere. Monitor progression via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl.

    • Causality: The 5% LiCl wash is a highly effective technique for extracting residual DMF from the organic phase into the aqueous phase, preventing solvent carryover during purification.

Phase 2: Hydrogenolytic Cleavage of the Cbz Group

Objective: Unmask the primary amine at the C2 position of the cyclobutane ring for subsequent derivatization[1].

  • Reaction Setup: Dissolve the intermediate from Phase 1 in HPLC-grade Methanol (0.1 M).

    • Causality: Methanol serves as an excellent hydrogen donor solvent and maintains high solubility for both the starting material and the highly polar deprotected amine product.

  • Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (Pd/C, 0.1 eq) under an argon blanket.

    • Causality: The argon blanket is critical; dry Pd/C is pyrophoric and can ignite methanol vapors upon contact with atmospheric oxygen.

  • Execution: Evacuate the flask and backfill with H2​ gas (1 atm) via a balloon. Stir vigorously at room temperature for 4 hours.

    • Causality: Vigorously stirring maximizes the gas-liquid-solid interfacial area, ensuring efficient hydrogen transfer. The mild 1 atm pressure ensures selective cleavage of the benzyl-carbamate bond without reducing newly installed heteroaryl rings.

  • Workup: Filter the suspension through a pad of Celite, eluting with additional methanol, and concentrate in vacuo.

Phase 3: Amide Coupling at the N2 Position

Objective: Finalize the lead candidate by coupling the newly freed primary amine with a target carboxylic acid.

  • Reaction Setup: Dissolve the deprotected intermediate (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM (0.1 M).

  • Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 2 hours.

    • Causality: is specifically chosen over traditional carbodiimides (like EDC) because the active ester intermediate (OAt) it forms is highly reactive, overcoming the steric hindrance associated with the spirocyclic cyclobutane environment to prevent epimerization and maximize yield.

  • Workup: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3​ , and brine.

    • Causality: This self-validating workup sequentially removes unreacted basic amines (HCl wash), acidic byproducts ( NaHCO3​ wash), and water (brine), yielding a highly pure crude product ready for final preparative HPLC.

Conclusion

The integration of 2-(Cbz-amino)-7-azaspiro[3.5]nonane into drug discovery pipelines represents a masterclass in modern molecular design. By leveraging its orthogonal exit vectors and superior physicochemical properties, medicinal chemists can effectively navigate the complex landscape of target affinity, metabolic stability, and aqueous solubility. As the industry continues to escape flatland, bifunctional spirocyclic scaffolds will remain indispensable tools for the generation of next-generation therapeutics.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. URL:[Link]

  • Wappes, E. A., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. URL: [Link]

  • Burkhard, J. A., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(9), 4684-4739. URL:[Link]

Sources

Escaping Flatland: Physicochemical Profiling and Application of Azaspiro[3.5]nonane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, aromatic rings to three-dimensional spirocyclic scaffolds represents a critical paradigm shift. Increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) is directly correlated with improved clinical success rates. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of the azaspiro[3.5]nonane core allows drug development professionals to "escape flatland." This technical guide dissects the physicochemical advantages of azaspiro[3.5]nonane derivatives, provides field-validated experimental protocols tailored for spirocycles, and highlights their successful application in challenging biological targets.

Structural Rationale: The "Escape from Flatland"

Traditional bioisosteres like piperidines and piperazines often suffer from high lipophilicity and promiscuous off-target binding (e.g., hERG toxicity). The azaspiro[3.5]nonane scaffold introduces a quaternary carbon that inherently restricts conformational flexibility.

Mechanistically, this rigidity pre-organizes the exit vectors of the molecule. When an azaspiro[3.5]nonane derivative binds to its target receptor, the entropic penalty ( ΔS ) is significantly lower compared to a flexible linear or monocyclic analog. Furthermore, the globular 3D architecture disrupts the flat π−π stacking interactions that typically lead to poor aqueous solubility in crystal lattices, thereby enhancing the overall pharmacokinetic (PK) profile[1].

Physicochemical Profiling: A Quantitative Comparison

The fundamental physicochemical properties of a scaffold dictate its potential for development into a viable drug candidate with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. Replacing a flat heterocycle with an azaspiro[3.5]nonane or its oxa-derivative (e.g., 2-oxa-7-azaspiro[3.5]nonane) profoundly impacts lipophilicity and basicity.

Table 1: Comparative Physicochemical Properties of Selected Azaspirocycles

Data synthesized from and .

ScaffoldMolecular Weight ( g/mol )Predicted XLogP3TPSA (Ų)Predicted pKaWater Solubility (g/L)
7-Azaspiro[3.5]nonane 125.211.812.0~10.515.5
1-Azaspiro[4.4]nonane 125.211.912.0~11.210.3
2-Oxa-7-azaspiro[3.5]nonane 127.180.221.3~9.0>20.0

Scientific Insight: Notice the dramatic drop in XLogP3 upon the introduction of an oxygen heteroatom in [2]. This simple isosteric replacement lowers lipophilicity by over 1.5 log units while increasing the Topological Polar Surface Area (TPSA). This is a highly effective strategy to mitigate off-target lipophilic binding while maintaining excellent cell permeability.

Validated Experimental Workflows for Spirocycles

Generating reliable data for spirocycles requires tailored protocols. The unique 3D nature of these molecules can confound standard high-throughput assays designed for flat aromatics. The following protocols are engineered as self-validating systems to guarantee data integrity.

Protocol 1: Thermodynamic LogD 7.4​ Determination via Miniaturized Shake-Flask

Causality Check: While reversed-phase HPLC is a high-throughput method for estimating LogD, the rigid, globular nature of azaspirocycles often results in anomalous column interactions compared to planar calibrants. Therefore, a miniaturized shake-flask method coupled with LC-MS/MS is strictly required for thermodynamic accuracy.

  • Buffer Preparation : Prepare 50 mM sodium phosphate buffer at pH 7.4. (Causality: Mimics physiological pH to accurately determine the distribution of ionized vs. unionized species in blood plasma).

  • Partitioning : Add 10 µL of a 10 mM DMSO stock of the azaspiro[3.5]nonane derivative to a vial containing exactly 500 µL of 1-octanol and 500 µL of the pH 7.4 buffer.

  • Equilibration : Shake at 800 rpm for 2 hours at 25°C. (Causality: Ensures complete thermodynamic equilibrium between the aqueous and organic phases without degrading the compound).

  • Phase Separation : Centrifuge at 3,000 x g for 10 minutes. (Causality: Breaks any micro-emulsions formed during shaking, ensuring a clean phase boundary for accurate sampling).

  • Quantification & Self-Validation : Analyze both phases via LC-MS/MS. System Validation: You must concurrently run Propranolol (LogD ~1.2) and Amiodarone (LogD >4) as quality control standards. If the calculated LogD of these calibrants deviates by >0.15 log units from historical baselines, the assay is invalidated, ensuring phase separation and MS linearity are strictly controlled.

Protocol 2: In Vitro Microsomal Metabolic Stability Assay

Spirocycles generally exhibit higher metabolic stability because the sterically hindered quaternary spiro-center blocks vulnerable sites from Cytochrome P450 (CYP) oxidation.

  • Incubation Mixture : Combine pooled human liver microsomes (0.5 mg/mL protein), 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4). (Causality: The 1 µM concentration is deliberately chosen to remain well below the typical Km​ of CYP enzymes, ensuring strict first-order degradation kinetics).

  • Reaction Initiation : Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Time-Course Quenching : At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). (Causality: The ice-cold organic solvent instantaneously denatures CYP enzymes, halting the reaction at precise timepoints. The internal standard normalizes any downstream LC-MS/MS matrix effects).

  • Clearance Calculation & Self-Validation : Centrifuge to pellet proteins and analyze the supernatant. Plot the natural log of the remaining parent compound vs. time to extract the half-life ( t1/2​ ). System Validation: Verapamil must be included as a high-clearance positive control to verify the enzymatic viability of the specific microsome batch. A negative control (incubation without NADPH) must also be run to rule out non-CYP-mediated chemical degradation.

Biological Applications and Target Engagement

Azaspiro[3.5]nonane derivatives have been successfully deployed against challenging therapeutic targets, proving their worth beyond mere structural novelties.

Case Study 1: FAAH Inhibitors for Pain Management

In the optimization of Fatty Acid Amide Hydrolase (FAAH) inhibitors, researchers utilized the 7-azaspiro[3.5]nonane scaffold to develop the clinical candidate [3]. The spirocyclic core allowed for a remarkable reduction in molecular weight and lipophilicity while maintaining favorable CNS drug-like properties, ultimately leading to an orally efficacious analgesic.

Case Study 2: GPR119 Agonists for Metabolic Diseases

Novel 7-azaspiro[3.5]nonane derivatives have been identified as highly potent[4]. GPR119 is a G-protein-coupled receptor expressed primarily in pancreatic β-cells and intestinal L-cells. Its activation is a highly sought-after mechanism for the treatment of type 2 diabetes, as it stimulates glucose-dependent insulin secretion without causing hypoglycemia.

GPR119_Pathway Agonist Azaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor (Pancreatic β-cells) Agonist->GPR119 Binds Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Elevation AC->cAMP Catalyzes Insulin Insulin Secretion (Glucose-dependent) cAMP->Insulin Triggers

GPR119 Signaling Pathway Activated by Azaspiro[3.5]nonane Agonists.

Conclusion

The strategic implementation of azaspiro[3.5]nonane scaffolds represents a definitive evolution from traditional planar medicinal chemistry. By strictly validating their physicochemical properties through rigorous, artifact-free protocols, drug development professionals can leverage these 3D architectures to optimize ADME profiles, mitigate off-target toxicities, and secure robust target engagement in the clinic.

References

  • Meyers, M. J., et al. (2011). "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Matsuda, D., et al. (2018). "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21955284, 2-Oxa-7-azaspiro[3.5]nonane." PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15642945, 2-Azaspiro[3.5]nonane." PubChem. URL:[Link]

Sources

Escape from Flatland: 2-(Cbz-amino)-7-azaspiro[3.5]nonane as a Next-Generation 4-Aminopiperidine Bioisostere

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is a highly privileged scaffold present in over a hundred clinically approved pharmaceuticals[1][2]. However, traditional flat heterocycles frequently suffer from metabolic liabilities, particularly Cytochrome P450-mediated oxidation adjacent to the nitrogen atom[2]. To overcome these limitations, medicinal chemists are increasingly utilizing spirocyclic bioisosteres to "escape from flatland" and improve drug-like properties[3].

Among these advanced building blocks, 2-(Cbz-amino)-7-azaspiro[3.5]nonane (CAS 1330764-28-7) has emerged as a premier three-dimensional bioisostere for 4-aminopiperidine[4][5]. By offering orthogonal reactivity and superior physicochemical properties, this scaffold provides a strategic advantage in modern drug discovery. This technical guide explores the structural rationale, synthetic workflows, and validated protocols for integrating this spirocycle into lead optimization pipelines.

Structural Rationale & Physicochemical Profiling

Replacing a 4-aminopiperidine core with a 7-azaspiro[3.5]nonane scaffold introduces profound physicochemical changes driven by the orthogonal fusion of a cyclobutane ring to the piperidine system.

Causality in Design: The spirocyclic fusion forces the molecule into a rigid, three-dimensional geometry. This increased Principal Moment of Inertia (PMI) disrupts the flat crystal lattice packing typical of planar heterocyclic systems, thereby lowering the melting point and enhancing aqueous solubility[6]. Furthermore, the steric bulk of the spiro-center shields the vulnerable α -C-H bonds of the piperidine ring, significantly reducing the rate of CYP450-mediated metabolic degradation[2][6].

Comparative Physicochemical Profile
Property4-Aminopiperidine2-Amino-7-azaspiro[3.5]nonaneCausality / Rationale
3D Architecture (PMI) Low out-of-plane projectionHigh out-of-plane projectionThe orthogonal spiro-fusion forces a rigid 3D geometry, preventing the adoption of flat conformations.
Aqueous Solubility BaselineEnhancedIncreased 3D complexity disrupts crystal lattice packing energy, enhancing dissolution[6].
Metabolic Stability (HLM t1/2​ ) Susceptible to α -oxidationHighly resistantSteric shielding and altered ring strain at the spirocenter protect adjacent C-H bonds from CYP450 oxidation[2].
Lipophilicity (LogD 7.4​ ) BaselineReduced (-0.5 to -1.0)Increased dipole moment and altered solvation shell reduce non-specific lipophilic binding[6].
Intellectual Property (IP) Crowded chemical spaceNovel chemical spaceSpirocyclic scaffolds are less frequently patented, offering a strategic advantage for composition-of-matter claims.

Orthogonal Reactivity & Synthetic Workflows

The strategic value of 2-(Cbz-amino)-7-azaspiro[3.5]nonane lies in its orthogonal functional groups. The secondary amine at the 7-position is primed for electrophilic trapping, N-arylation, or reductive amination[7]. Conversely, the primary amine at the 2-position is protected by a carboxybenzyl (Cbz) group[4].

Causality in Protecting Group Strategy: The Cbz group is specifically chosen over a tert-butyloxycarbonyl (Boc) group to enable orthogonal deprotection. If the target molecule requires functionalization under acidic conditions, or if the final intermediate contains acid-sensitive moieties, the Cbz group can be cleanly removed via mild catalytic hydrogenolysis (Pd/C, H 2​ ) without risking molecular degradation[8].

Workflow A 2-(Cbz-amino)- 7-azaspiro[3.5]nonane B N-Arylation (Pd-Catalyzed) A->B C N-Aryl Intermediate B->C D Cbz Hydrogenolysis (Pd/C, H2) C->D E Free 2-Amino Intermediate D->E F Amidation (HATU, R-COOH) E->F G Final Target (e.g., GPR119 Agonist) F->G

Synthetic workflow for 2-(Cbz-amino)-7-azaspiro[3.5]nonane functionalization.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent a self-validating system incorporating mechanistic rationales and internal analytical controls.

Protocol 1: N-Arylation of the 7-Aza Position (Buchwald-Hartwig)

Causality: The 7-aza position is sterically hindered due to the spirocyclic core. Utilizing RuPhos as a ligand provides the necessary steric bulk to facilitate reductive elimination while suppressing off-target β -hydride elimination, ensuring high yields of the N-aryl product.

  • Preparation: In an oven-dried Schlenk flask under inert argon, combine 2-(Cbz-amino)-7-azaspiro[3.5]nonane (1.0 eq), aryl bromide (1.2 eq), Pd 2​ (dba) 3​ (0.05 eq), RuPhos (0.1 eq), and NaOtBu (1.5 eq).

  • Reaction: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 90°C for 12 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting spirocycle mass (m/z 275.1 [M+H] + ) is fully consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite using EtOAc, concentrate, and purify via flash chromatography.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

Causality: Hydrogenolysis provides a traceless, neutral deprotection mechanism, preventing the degradation of acid-sensitive functional groups introduced during the prior N-arylation step.

  • Preparation: Dissolve the N-aryl intermediate in degassed MeOH (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a blanket of argon to prevent ignition.

  • Reaction: Evacuate the flask and backfill with H 2​ gas (balloon pressure). Stir vigorously at room temperature for 4 hours.

  • Validation: Confirm the loss of the Cbz group (mass shift of -134 Da) via LC-MS.

  • Workup: Filter the suspension through a tightly packed Celite plug to remove the palladium catalyst, and concentrate in vacuo to yield the free 2-amino intermediate.

Protocol 3: Amidation of the 2-Amino Position

Causality: The 2-amino group on the cyclobutane ring exhibits reduced nucleophilicity due to steric encumbrance. HATU is employed to generate a highly reactive HOAt ester, driving the amidation to completion even with hindered amines[7][8].

  • Activation: Dissolve the desired carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes to form the active ester.

  • Coupling: Add the free 2-amino spirocyclic intermediate (1.0 eq) to the solution. Stir at room temperature for 6 hours.

  • Workup: Quench with saturated NaHCO 3​ , extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na 2​ SO 4​ , and purify.

Protocol 4: In Vitro Microsomal Stability Assay (Self-Validating)

Causality: To empirically validate the bioisosteric metabolic advantage, intrinsic clearance ( Clint​ ) must be measured using human liver microsomes (HLM)[6].

  • Incubation: Incubate the synthesized spirocyclic compound (1 µM) with HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation & Sampling: Initiate the reaction by adding NADPH (1 mM). Withdraw aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation Control: Run Verapamil concurrently as a positive control to ensure the microsomes are metabolically active.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ).

Case Study: GPR119 Agonists in Metabolic Disease

The 7-azaspiro[3.5]nonane scaffold has been successfully deployed in the development of novel G-protein-coupled receptor 119 (GPR119) agonists for the treatment of Type 2 diabetes[6][8]. GPR119 is predominantly expressed in pancreatic β -cells and enteroendocrine cells[8].

Mechanistic Action: Upon binding, the spirocyclic agonist stabilizes the active conformation of GPR119, triggering the G α s protein cascade. This activates adenylate cyclase, increasing intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) to promote glucose-dependent insulin secretion[6][8]. The rigid 3D architecture of the spirocycle was critical in achieving the required receptor binding affinity while maintaining a desirable pharmacokinetic profile[8].

Pathway L 7-azaspiro[3.5]nonane Agonist R GPR119 Receptor (Pancreatic β-cell) L->R G Gαs Protein Activation R->G AC Adenylate Cyclase (AC) Activation G->AC cAMP ATP to cAMP Conversion AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Out Glucose-Dependent Insulin Secretion PKA->Out

GPR119 signaling pathway activated by 7-azaspiro[3.5]nonane derivatives.

References

  • A Comparative Analysis of Azaspiro[3.
  • Source: PubMed (NIH)
  • 7-Cbz nonane (2-(Cbz-amino)-7-azaspiro[3.5]nonane)
  • Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)

Sources

Methodological & Application

Synthesis of 2-(Cbz-amino)-7-azaspiro[3.5]nonane: A Detailed Protocol for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Spirocyclic scaffolds have emerged as crucial components in modern medicinal chemistry, offering a three-dimensional architecture that can lead to enhanced physicochemical properties and novel intellectual property.[1] The 7-azaspiro[3.5]nonane framework, in particular, provides a rigid structure that allows for precise orientation of substituents, making it a valuable building block in the design of novel therapeutics.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(Cbz-amino)-7-azaspiro[3.5]nonane, a key intermediate for the development of innovative drug candidates, including potent inhibitors for targets such as the SARS-CoV-2 3C-Like Protease.[3]

The synthetic strategy outlined herein begins with the construction of a Boc-protected spirocyclic ketone, followed by the introduction of an amino group via reductive amination, subsequent deprotection of the spirocyclic nitrogen, and final selective protection of the primary amine with a benzyloxycarbonyl (Cbz) group. This protocol is designed for researchers, scientists, and professionals in drug development, providing not only a detailed procedure but also the scientific rationale behind the experimental choices.

Overall Synthetic Strategy

The synthesis of 2-(Cbz-amino)-7-azaspiro[3.5]nonane is a multi-step process that requires careful control of protecting groups to achieve the desired regioselectivity. The overall workflow is depicted in the diagram below.

Synthetic_Workflow cluster_0 Core Synthesis & Amination cluster_1 Deprotection & Final Protection Start Commercially Available Piperidine Derivative Step1 Synthesis of 7-Boc-7-azaspiro[3.5]nonan-2-one Start->Step1 Multiple Steps Step2 Reductive Amination Step1->Step2 Intermediate1 7-Boc-2-amino-7-azaspiro[3.5]nonane Step2->Intermediate1 Step3 Boc Deprotection Intermediate1->Step3 Intermediate2 2-Amino-7-azaspiro[3.5]nonane Step3->Intermediate2 Step4 Selective Cbz Protection Intermediate2->Step4 FinalProduct 2-(Cbz-amino)-7-azaspiro[3.5]nonane Step4->FinalProduct

Diagram 1: Overall Synthetic Workflow

Experimental Protocols

PART 1: Synthesis of 7-Boc-7-azaspiro[3.5]nonan-2-one

The synthesis of the spirocyclic ketone can be achieved through various routes, often involving a Dieckmann condensation or related cyclization strategies.[4] For the purpose of this protocol, we will assume the availability of this key intermediate. Should a synthesis from earlier precursors be required, established literature procedures for constructing the 7-azaspiro[3.5]nonane core should be consulted.[2][4]

PART 2: Reductive Amination to Yield 7-Boc-2-amino-7-azaspiro[3.5]nonane

Reductive amination is a robust method for forming carbon-nitrogen bonds and is widely used in medicinal chemistry.[5] This step converts the ketone into a primary amine.

Materials

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
7-Boc-7-azaspiro[3.5]nonan-2-oneC₁₃H₂₁NO₃239.311.0 eq
Ammonium formateCH₅NO₂63.0610.0 eq
Sodium cyanoborohydrideNaBH₃CN62.841.5 eq
Methanol (MeOH)CH₄O32.04Anhydrous
Dichloromethane (DCM)CH₂Cl₂84.93For workup
Saturated aq. NaHCO₃--For workup
Brine--For workup
Anhydrous Na₂SO₄Na₂SO₄142.04For drying

Procedure

  • To a solution of 7-Boc-7-azaspiro[3.5]nonan-2-one (1.0 eq) in anhydrous methanol, add ammonium formate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 7-Boc-2-amino-7-azaspiro[3.5]nonane.

  • The crude product can be purified by silica gel column chromatography if necessary.

Rationale: The use of ammonium formate provides both the ammonia source and a buffering agent. Sodium cyanoborohydride is a mild reducing agent that is stable under these reaction conditions and selectively reduces the imine intermediate over the ketone starting material.[5]

PART 3: Boc Deprotection to Yield 2-Amino-7-azaspiro[3.5]nonane

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[6][7]

Materials

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
7-Boc-2-amino-7-azaspiro[3.5]nonaneC₁₃H₂₄N₂O₂240.341.0 eq
Trifluoroacetic acid (TFA)C₂HF₃O₂114.0210.0 eq
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
Saturated aq. NaHCO₃--For workup
1 M aq. NaOH--For workup

Procedure

  • Dissolve 7-Boc-2-amino-7-azaspiro[3.5]nonane (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the residue in a minimal amount of water and basify to pH > 10 with 1 M aqueous sodium hydroxide (NaOH).

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-amino-7-azaspiro[3.5]nonane.

Rationale: Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group, generating a stable tert-butyl cation and carbon dioxide.[6][8] The reaction is typically clean and high-yielding.

PART 4: Selective Cbz Protection of 2-Amino-7-azaspiro[3.5]nonane

The benzyloxycarbonyl (Cbz) group is a classic amine protecting group, valued for its stability and its removal under mild hydrogenolysis conditions.[9][10] Selective protection of the more nucleophilic primary amine in the presence of the secondary amine is crucial.

Materials

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
2-Amino-7-azaspiro[3.5]nonaneC₈H₁₆N₂140.231.0 eq
Benzyl chloroformate (Cbz-Cl)C₈H₇ClO₂170.591.1 eq
Sodium bicarbonate (NaHCO₃)NaHCO₃84.013.0 eq
Dichloromethane (DCM)CH₂Cl₂84.93Reaction solvent
WaterH₂O18.02For workup
Brine--For workup
Anhydrous MgSO₄MgSO₄120.37For drying

Procedure

  • Dissolve 2-amino-7-azaspiro[3.5]nonane (1.0 eq) in a mixture of dichloromethane (DCM) and water.

  • Add sodium bicarbonate (3.0 eq) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Slowly add a solution of benzyl chloroformate (1.1 eq) in DCM dropwise.

  • Stir the reaction vigorously at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-(Cbz-amino)-7-azaspiro[3.5]nonane.

Rationale: The reaction is carried out under Schotten-Baumann conditions (a two-phase system with a mild base) to facilitate the protection of the amine.[9] The primary amine is more nucleophilic and less sterically hindered than the secondary amine of the spirocycle, allowing for selective protection under controlled conditions.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(Cbz-amino)-7-azaspiro[3.5]nonane. By following these procedures, researchers can efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The strategic use of protecting groups and well-established reaction methodologies ensures a high-yielding and reproducible synthesis.

References

  • Kovaleski, R. J., et al. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC. [Link]

  • Google Patents.
  • Chekotylo, A. A., et al. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • D'Andrea, L., et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. [Link]

  • Reddy, K. R., et al. A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Indian Journal of Advances in Chemical Science. [Link]

  • Organic Chemistry. Adding Cbz Protecting Group Mechanism. YouTube. [Link]

  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Asian Journal of Organic Chemistry. Studies on the Synthesis of Some Functionalized Azaheterocycles through Oxidative Ring Opening/Ring Closing by Reductive Amination. [Link]

  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[4][11]nonane and analogs as novel reagents in medicinal chemistry. [Link]

  • PubMed. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • HETEROCYCLES. synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. [Link]

  • International Journal of Chemistry. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Google Patents. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate. Synthesis of N‐Cbz protected enamine 7. [Link]

  • Organic Chemistry Portal. Reductive Amination of Ketonic Compounds Catalyzed by CpIr(III) Complexes Bearing a Picolinamidato Ligand*. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds. [Link]

  • AiFChem. 2-(Cbz-amino)-7-azaspiro[3.5]nonane 95%. [Link]

  • Hohance. 7-Boc-2-hydroxy-7-azaspiro[3.5]nonane. [Link]

  • The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

  • MDPI. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. [Link]

  • Chemical-Suppliers. Your Inquiry on 2-(Cbz-amino)-7-azaspiro[3.5]nonane. [Link]

  • Chemical Communications (RSC Publishing). The synthesis of sterically hindered amines by a direct reductive amination of ketones. [Link]

  • PubChem. Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. [Link]

Sources

Cbz deprotection methods for 2-(Cbz-amino)-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cbz Deprotection Strategies for 2-(Cbz-amino)-7-azaspiro[3.5]nonane

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Context

The spirocyclic diamine 2-(Cbz-amino)-7-azaspiro[3.5]nonane is a highly valuable building block in modern medicinal chemistry. Spiro-ring-containing linkers are extensively employed to design potent, orally efficacious PROTAC degraders and to increase the fraction of sp3-hybridized carbons ( Fsp3​ ) in small-molecule drug candidates, which directly correlates with improved pharmacokinetic properties and clinical success[1].

However, the selective removal of the Carboxybenzyl (Cbz) protecting group from the primary amine at position 2, while managing the basic secondary amine at position 7, presents unique synthetic challenges. This application note details field-proven, self-validating methodologies for Cbz deprotection tailored specifically to this spirocyclic scaffold[2].

Mechanistic Insights & Causality: The "Free Amine Poisoning" Effect

Standard Cbz deprotection relies on palladium-catalyzed hydrogenolysis. For 2-(Cbz-amino)-7-azaspiro[3.5]nonane, the N7 position is a secondary amine. If this amine is unprotected (free base), its lone pair is highly nucleophilic and sterically accessible.

The Problem: Free cyclic amines strongly coordinate to the active Pd(0) surface. This complexation acts as a deactivation mechanism, effectively poisoning the catalyst and stalling the hydrogenolysis reaction[3]. The Solution: The addition of a Brønsted acid (e.g., glacial acetic acid) is strictly required. The acid protonates the N7 amine, converting it into an ammonium salt. This simple modification eliminates lone-pair nucleophilicity, prevents Pd-coordination, and ensures rapid, quantitative Cbz cleavage.

Mechanism Substrate Cbz-Amine (Substrate) Coord Pd(0) Coordination & Oxidative Addition Substrate->Coord Cleavage Hydrogenolysis (C-O Bond Cleavage) Coord->Cleavage H2 Gas or Donor Decarb Decarboxylation (-CO2) Cleavage->Decarb Unstable Carbamic Acid Product Free Diamine Target Decarb->Product

Figure 1: Mechanistic pathway of Pd-catalyzed Cbz hydrogenolysis.

Experimental Protocols

To provide a self-validating system, three distinct protocols are provided based on scale and substrate compatibility.

Protocol A: Acid-Modified Catalytic Hydrogenolysis (Standard Scale-Up)

Best for: Batch synthesis (>1g scale) where no other reducible groups are present.

Causality for Choices: Glacial acetic acid prevents catalyst poisoning[3]. An SCX-2 (Strong Cation Exchange) catch-and-release column is utilized for workup because the resulting highly polar diamine is difficult to extract from aqueous layers using standard liquid-liquid extraction.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(Cbz-amino)-7-azaspiro[3.5]nonane (1.0 mmol, ~274 mg) in HPLC-grade Methanol (10 mL) in a round-bottom flask.

  • Acidification: Add glacial acetic acid (1.2 mmol, 69 µL) to protonate the N7 amine.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (10 wt% loading, ~27 mg). Safety Note: Pd/C is pyrophoric; never add dry catalyst to a methanol-rich atmosphere containing H2.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon (repeat 3 times). Stir vigorously at room temperature for 4-6 hours.

  • Filtration: Flush the system with Argon. Filter the suspension through a tightly packed Celite pad to remove the Pd/C. Wash the pad with additional Methanol (2 x 10 mL).

  • SCX Purification (Self-Validating Step): Load the filtrate onto a pre-conditioned SCX-2 cartridge. Wash with Methanol (3 column volumes) to remove toluene and acetic acid. Elute the target product using 2M NH3​ in Methanol. Concentrate in vacuo to yield the pure free base.

Protocol B: Microwave-Assisted Catalytic Transfer Hydrogenation (CTH)

Best for: Rapid discovery scale (<1g) avoiding hazardous H2​ cylinders.

Causality for Choices: Ammonium formate decomposes under microwave irradiation in the presence of Pd to generate H2​ , CO2​ , and NH3​ in situ. This provides a safer, highly practical alternative that drives the reaction to completion in minutes rather than hours[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (0.5 mmol) in Ethanol (5 mL) in a 10 mL microwave-safe vial.

  • Reagent Addition: Add ammonium formate (5.0 mmol, 10 eq) and 10% Pd/C (5 wt%).

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave reactor at 80 °C for 15 minutes.

  • Workup: Filter through a syringe filter (0.45 µm PTFE) to remove the catalyst. Evaporate the solvent. The volatile byproducts ( NH3​ , CO2​ ) naturally dissipate, leaving a highly pure product.

Protocol C: Orthogonal Lewis Acid Cleavage (TMSI)

Best for: Complex substrates where reducible groups (e.g., alkenes, alkynes) have been installed prior to Cbz deprotection.

Step-by-Step Methodology:

  • Dissolve the substrate (1.0 mmol) in anhydrous DCM (10 mL) under Argon and cool to 0 °C.

  • Add Trimethylsilyl iodide (TMSI) (2.5 mmol) dropwise. Stir for 2 hours at room temperature.

  • Quench carefully with Methanol (5 mL) to cleave the intermediate silyl carbamate. Concentrate and purify via reverse-phase chromatography.

Decision Matrix & Quantitative Data

DecisionTree Start 2-(Cbz-amino)-7-azaspiro[3.5]nonane Q1 Are reducible functional groups present? (e.g., alkenes, alkynes, nitro) Start->Q1 PathNo No (Standard) Q1->PathNo No PathYes Yes (Orthogonal) Q1->PathYes Yes Q2 Scale & Equipment? PathNo->Q2 MethC Protocol C: TMSI, DCM (Chemoselective) PathYes->MethC MethA Protocol A: H2, Pd/C, AcOH (Scale-up / Batch) Q2->MethA >1g Scale MethB Protocol B: NH4HCO2, Pd/C, MW (Discovery / Rapid) Q2->MethB <1g Scale Product 2-amino-7-azaspiro[3.5]nonane (Target Diamine) MethA->Product MethB->Product MethC->Product

Figure 2: Decision tree for selecting the optimal Cbz deprotection methodology.

Table 1: Quantitative Comparison of Deprotection Methods

MetricProtocol A (Hydrogenolysis)Protocol B (CTH)Protocol C (Lewis Acid)
Reagents H2​ gas, Pd/C, AcOH NH4​HCO2​ , Pd/CTMSI, DCM
Reaction Time 4 - 6 hours15 minutes2 hours
Typical Yield >95%85 - 90%75 - 85%
Scalability Excellent (>10g)Moderate (<5g)Poor (Hazardous at scale)
Chemoselectivity Low (Reduces alkenes)ModerateHigh (Preserves alkenes)

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the reaction must be monitored via LC-MS and 1H NMR. The protocols above are self-validating when the following analytical checkpoints are met:

  • LC-MS Tracking:

    • Starting Material: Exact Mass = 274.17 Da. Look for [M+H]+=275.18m/z .

    • Target Product: Exact Mass = 140.13 Da. Look for [M+H]+=141.14m/z .

  • 1H NMR ( CD3​OD ) Checkpoints:

    • Successful deprotection is confirmed by the complete disappearance of the sharp benzylic CH2​ singlet at ∼5.05ppm and the aromatic multiplet at 7.30−7.35ppm (5H).

Sources

Application Notes and Protocols for the Integration of 2-(Cbz-amino)-7-azaspiro[3.5]nonane in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Peptide Drug Discovery with Spirocyclic Scaffolds

The therapeutic landscape is continually evolving, with a marked shift towards molecules that can modulate complex biological targets such as protein-protein interactions. In this pursuit, peptides have re-emerged as powerful therapeutic agents due to their high selectivity and potency.[1] However, native peptides often suffer from limitations such as poor metabolic stability and low membrane permeability.[1] The incorporation of unnatural amino acids is a proven strategy to overcome these drawbacks, enhancing the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[1][2][3]

Among the diverse array of unnatural amino acids, spirocyclic scaffolds have garnered significant attention.[4][5] These rigid structures introduce conformational constraints into the peptide backbone, which can pre-organize the peptide into a bioactive conformation, thereby increasing receptor affinity and selectivity.[6][7] The 7-azaspiro[3.5]nonane core, in particular, offers a unique three-dimensional architecture that can lead to improved pharmacological properties.[4][5] This application note provides a detailed guide for the incorporation of a key derivative, 2-(Cbz-amino)-7-azaspiro[3.5]nonane, into peptide sequences using solid-phase peptide synthesis (SPPS). This building block introduces a constrained secondary amine within a spirocyclic framework, offering novel design possibilities for peptidomimetics.[8][9]

The Strategic Advantage of 2-(Cbz-amino)-7-azaspiro[3.5]nonane in Peptidomimetic Design

The structure of 2-(Cbz-amino)-7-azaspiro[3.5]nonane is notable for several key features that are advantageous in drug design:

  • Conformational Rigidity: The spirocyclic system locks the piperidine ring in a defined conformation, reducing the conformational flexibility of the resulting peptide. This can lead to a more favorable entropic profile upon binding to a biological target.

  • Novel Side-Chain Mimicry: The cyclobutane ring fused to the piperidine core presents a unique, non-natural side-chain mimic that can explore new chemical space within a binding pocket.

  • Metabolic Stability: The absence of a Cα-proton and the steric hindrance around the amide bonds can impart resistance to enzymatic degradation by proteases.[6]

  • Scaffold for Diversification: The secondary amine of the piperidine ring and the primary amine on the cyclobutane ring (after deprotection) serve as vectors for further chemical modification, allowing for the creation of diverse compound libraries.

Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the general workflow for incorporating 2-(Cbz-amino)-7-azaspiro[3.5]nonane into a peptide sequence via Fmoc-based SPPS.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. Washing (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling 4. Coupling of 2-(Cbz-amino)-7-azaspiro[3.5]nonane Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Capping 6. Capping (Optional) (Acetic Anhydride/DIEA) Wash2->Capping Cbz_Deprotection 7. Cbz Deprotection (e.g., Catalytic Hydrogenolysis) Capping->Cbz_Deprotection Elongation 8. Chain Elongation (Standard Fmoc-SPPS Cycles) Cbz_Deprotection->Elongation Cleavage 9. Cleavage & Global Deprotection (TFA Cocktail) Elongation->Cleavage Precipitation 10. Precipitation & Purification Cleavage->Precipitation

Caption: General workflow for the incorporation of 2-(Cbz-amino)-7-azaspiro[3.5]nonane in SPPS.

Detailed Protocol for the Incorporation of 2-(Cbz-amino)-7-azaspiro[3.5]nonane

This protocol is designed for manual or automated solid-phase peptide synthesis on a 0.1 mmol scale. Optimization may be required based on the specific peptide sequence and the instrumentation used.

Materials and Reagents

ReagentSupplierRecommended GradePurpose
2-(Cbz-amino)-7-azaspiro[3.5]nonaneCustom Synthesis/Vendor>95% PurityUnnatural amino acid building block
Rink Amide or Wang Resin (100-200 mesh)VariousSynthesis GradeSolid support for peptide synthesis[10][11]
N,N-Dimethylformamide (DMF)VariousPeptide SynthesisMain solvent for washing and reactions[10]
Dichloromethane (DCM)VariousAnhydrousSolvent for resin swelling and washing
PiperidineVariousReagent GradeReagent for Fmoc deprotection[12][13]
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)VariousSynthesis GradeCoupling reagent for hindered amino acids[12][14]
N,N-Diisopropylethylamine (DIEA)VariousPeptide SynthesisBase for coupling reactions
Trifluoroacetic Acid (TFA)VariousReagent GradeReagent for cleavage from resin and side-chain deprotection[15][16]
Triisopropylsilane (TIS)VariousReagent GradeScavenger in cleavage cocktail[15][16]
Water (ddH₂O)In-houseHigh PurityScavenger in cleavage cocktail[15][16]
Palladium on Carbon (10% Pd/C)VariousReagent GradeCatalyst for Cbz deprotection (if performed on-resin)[17]
Ammonium FormateVariousReagent GradeHydrogen donor for transfer hydrogenolysis[17]
Diethyl Ether (Cold)VariousAnhydrousFor peptide precipitation

Protocol Steps

1. Resin Preparation and Swelling

  • Place the desired resin (e.g., Rink Amide, 0.1 mmol) in a suitable reaction vessel.

  • Swell the resin in DMF for 30-60 minutes.[11][18]

  • Drain the DMF.

2. N-terminal Fmoc Deprotection (of the growing peptide chain)

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat with a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.[13]

  • Drain the solution and wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) to remove all traces of piperidine.

3. Coupling of 2-(Cbz-amino)-7-azaspiro[3.5]nonane

Rationale: The secondary amine of the piperidine ring in 2-(Cbz-amino)-7-azaspiro[3.5]nonane is sterically hindered. Therefore, a potent coupling reagent such as HATU is recommended to ensure efficient acylation.[14][19][20] A longer coupling time and potentially a double coupling may be necessary.

  • In a separate vial, pre-activate the C-terminus of the peptide on the resin by dissolving HATU (4.0 eq, 0.4 mmol) and DIEA (8.0 eq, 0.8 mmol) in DMF. Add this to the resin and agitate for 2-5 minutes.

  • In another vial, dissolve 2-(Cbz-amino)-7-azaspiro[3.5]nonane (4.0 eq, 0.4 mmol) in DMF.

  • Add the solution of the spirocyclic amino acid to the activated resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. The use of microwave-assisted heating can significantly reduce coupling times for hindered amino acids.[20]

  • Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, a second coupling is recommended.

  • For double coupling, drain the reaction mixture and repeat steps 3.1-3.4 with fresh reagents.

  • After complete coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

4. Capping (Optional but Recommended)

  • To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.

  • Wash the resin with DMF (5 times) and DCM (3 times).

5. N-terminal Cbz Deprotection

Rationale: The benzyloxycarbonyl (Cbz) group is stable to the basic conditions of Fmoc deprotection and the acidic conditions of Boc removal, making it an orthogonal protecting group.[21] Its removal is typically achieved by catalytic hydrogenolysis.[17][21] Performing this step on-resin can be challenging and may require careful optimization. Alternatively, the Cbz group can be removed after cleavage from the resin.

Method A: On-Resin Catalytic Transfer Hydrogenolysis

  • Swell the resin in a suitable solvent mixture such as methanol/DMF.

  • Add ammonium formate (5-10 eq) as a hydrogen donor.[17]

  • Carefully add 10% Pd/C catalyst (0.1-0.2 eq by weight relative to the resin-bound peptide).

  • Agitate the mixture at room temperature. Monitor the reaction progress by LC-MS analysis of a small cleaved sample.

  • Upon completion, filter the reaction mixture to remove the catalyst and wash the resin extensively with DMF and DCM.

Method B: Acidic Cleavage (for substrates incompatible with hydrogenolysis)

  • Strong acids like HBr in acetic acid can cleave the Cbz group, but this is often too harsh for solid-phase synthesis and can cleave the peptide from the resin.[21] A milder, more recently developed method involves using AlCl₃ in hexafluoroisopropanol (HFIP), which has shown good functional group tolerance.[22][23] This method's compatibility with various resins would need to be empirically determined.*

6. Chain Elongation

  • Following the deprotection of the primary amine on the cyclobutane ring, subsequent amino acids can be coupled using standard Fmoc-SPPS protocols.[11][13]*

7. Cleavage from Resin and Global Deprotection

Rationale: The choice of cleavage cocktail depends on the amino acid composition of the peptide.[15][16][24] A standard cocktail containing TFA, water, and TIS is suitable for peptides without sensitive residues like Cys, Met, or Trp.[13]

Standard Cleavage Cocktail (Reagent B derivative) [16][25]

  • TFA/TIS/H₂O (95:2.5:2.5)

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[16]

  • Agitate at room temperature for 2-3 hours.[13]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates.

8. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[24]

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by preparative HPLC.

Troubleshooting and Key Considerations

  • Low Coupling Efficiency: Due to the steric hindrance of 2-(Cbz-amino)-7-azaspiro[3.5]nonane, low coupling yields may be observed.

    • Solution: Employ a double coupling strategy, increase the coupling time, or use microwave-assisted synthesis to drive the reaction to completion.[20] The use of alternative coupling reagents like COMU or PyAOP, which have been shown to be effective for hindered amino acids, can also be explored.[19][26]

  • Incomplete Cbz Deprotection: On-resin hydrogenolysis can be sluggish.

    • Solution: Ensure the catalyst is active and not poisoned. If on-resin deprotection is not feasible, consider cleaving the Cbz-protected peptide from the resin and performing the deprotection in solution phase, which offers a wider range of reaction conditions.[17][21]

  • Side Reactions during Cleavage: The carbocations generated during TFA cleavage can lead to side reactions with sensitive amino acids.

    • Solution: If the peptide contains residues like Trp, Met, or Cys, a more complex cleavage cocktail with additional scavengers (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT) should be used.[15][16][27]

Conclusion

The incorporation of 2-(Cbz-amino)-7-azaspiro[3.5]nonane into peptides is a valuable strategy for creating novel peptidomimetics with enhanced structural and pharmacological properties. While the steric hindrance of this building block presents challenges in solid-phase synthesis, these can be overcome with optimized protocols utilizing potent coupling reagents and carefully selected deprotection and cleavage strategies. The methodologies outlined in this application note provide a robust starting point for researchers and drug development professionals to explore the potential of this unique spirocyclic amino acid in their therapeutic discovery programs.

References

  • Boc-Group.com. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Retrieved from [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-451. [Link]

  • Harding, S. J., et al. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 54(4), 355-361. [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • NextSDS. (n.d.). BENZYL 2-AMINO-7-AZASPIRO[3.5]NONANE-7-CARBOXYLATE — Chemical Substance Information. Retrieved from [Link]

  • Guillier, F., Orain, D., & Bradley, M. (2001). Protecting Groups in Solid-Phase Organic Synthesis. Accounts of Chemical Research, 34(7), 533-542. [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]

  • Chakraborty, T. K., et al. (2025). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Molecules, 30(17), 3456. [Link]

  • PubChem. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane. Retrieved from [Link]

  • Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-3811. [Link]

  • Gante, J. (2004). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Chemical Reviews, 104(6), 2999-3026. [Link]

  • Propep. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Illuminating peptide drug discovery via unnatural amino acid incorporation. Retrieved from [Link]

  • Hudecz, F., & Bánóczi, Z. (2022). Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. Molecules, 27(16), 5183. [Link]

  • PubChem. (n.d.). Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]

  • Kang, Y. K. (2004). Impact of azaproline on Peptide conformation. Journal of Peptide Research, 64(6), 234-245. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 8(2), 123-134. [Link]

Sources

Application Note: Advanced Cross-Coupling Strategies for 2-(Cbz-amino)-7-azaspiro[3.5]nonane in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale: The Shift to 3D Chemical Space

The transition from flat, sp²-hybridized aromatic rings to sp³-rich three-dimensional scaffolds is a defining trend in modern medicinal chemistry. Increasing the fraction of sp³ carbons (Fsp³) in a drug candidate generally improves aqueous solubility, reduces off-target toxicity, and enhances metabolic stability.

2-(Cbz-amino)-7-azaspiro[3.5]nonane is a highly versatile spirocyclic building block that serves as a bioisostere for traditional piperidines or piperazines. The spiro[3.5] core rigidifies the molecular conformation, allowing for precise vector projection of pharmacophores. A premier example of this is the development of the clinical candidate Sonrotoclax (BGB-11417) . During its optimization, researchers discovered that replacing a flexible linker with a rigid 7-azaspiro[3.5]nonane moiety provided highly favorable interactions with the P2 pocket of the Bcl-2 protein, resulting in a massive boost in both biochemical and cellular potency[1].

The presence of the orthogonal carboxybenzyl (Cbz) protecting group at the C2 position of the cyclobutane ring allows for the selective functionalization of the secondary amine at the N7 position, followed by late-stage deprotection and further derivatization.

Mechanistic Insights: Causality in Reaction Design

Successfully cross-coupling the N7 secondary amine requires overcoming specific kinetic and thermodynamic barriers inherent to spirocycles:

  • Steric Encumbrance & Ligand Selection : While the N7 nitrogen is technically a secondary aliphatic amine, the spiro-fusion at the C4 position of the piperidine ring restricts conformational flexibility. This subtle steric bulk can hinder the reductive elimination step in Palladium-catalyzed C-N couplings. To overcome this, bulky, electron-rich biaryl phosphine ligands like RuPhos or BrettPhos are mandatory. These ligands accelerate the reductive elimination step, preventing deleterious β-hydride elimination pathways[2].

  • Protecting Group Integrity : The Cbz group is a carbamate that is generally stable to standard cross-coupling conditions. However, the use of strong bases (e.g., NaOtBu) at elevated temperatures (>100°C) can lead to premature cleavage or side reactions. Therefore, when utilizing highly reactive catalysts, maintaining the temperature at 80–85°C is critical. For base-sensitive substrates, substituting NaOtBu with weaker bases like Cs₂CO₃ or K₃PO₄ ensures the structural integrity of the Cbz group.

  • Alternative Coupling Modalities : Beyond C-N coupling, this scaffold is increasingly used in cutting-edge C(sp³)–C(sp³) cross-couplings. Recent advancements in nickel-metallaphotoredox catalysis have enabled the direct deoxygenative alkylation of azaspiro[3.5]nonane derivatives, bypassing lengthy multi-step syntheses and providing accelerated access to complex tetramethylene-azaspiro systems[3][4].

CatalyticCycle Pd_0 Pd(0)L_n Active Catalyst Ox_Add Oxidative Addition Pd(II) Aryl Halide Complex Pd_0->Ox_Add Aryl-X Amine_Coord Amine Coordination 7-azaspiro[3.5]nonane Binding Ox_Add->Amine_Coord Spirocyclic Amine Deprot Deprotonation Base-Mediated HX Removal Amine_Coord->Deprot Base Red_Elim Reductive Elimination C-N Bond Formation Deprot->Red_Elim Red_Elim->Pd_0 Product Release

Caption: Catalytic cycle of the Buchwald-Hartwig cross-coupling with 7-azaspiro[3.5]nonane.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and diagnostic troubleshooting.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is optimized for the N-arylation of 2-(Cbz-amino)-7-azaspiro[3.5]nonane with electron-neutral to moderately electron-deficient aryl bromides.

Reagents:

  • 2-(Cbz-amino)-7-azaspiro[3.5]nonane (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol% Pd)

  • RuPhos (4.5 mol%)

  • NaOtBu or Cs₂CO₃ (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, Pd₂(dba)₃, RuPhos, and the base. Causality Note: Pd₂(dba)₃ is air-sensitive in solution; solid-state weighing in air is acceptable if rapid, but purging the vial immediately is required to prevent catalyst oxidation.

  • Inert Atmosphere Setup: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with Argon three times.

  • Substrate Addition: Dissolve 2-(Cbz-amino)-7-azaspiro[3.5]nonane in anhydrous, degassed toluene. Inject the solution into the reaction vial via syringe.

  • Reaction Execution: Transfer the vial to a pre-heated aluminum block at 85°C. Stir vigorously (800 rpm) for 12–16 hours.

  • In-Process Control (Self-Validation): After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic: If the aryl halide is unconsumed but the amine is intact, the catalyst has likely deactivated. Spike the reaction with an additional 1 mol% Pd₂(dba)₃/RuPhos pre-mixed in toluene.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

For highly electron-deficient aryl or heteroaryl halides (e.g., 2-chloropyrimidines, 4-fluoronitrobenzenes), SNAr is preferred over metal catalysis to avoid unnecessary expense and heavy metal contamination.

Step-by-Step Methodology:

  • Combine 2-(Cbz-amino)-7-azaspiro[3.5]nonane (1.0 equiv), the electrophilic aryl halide (1.1 equiv), and N,N-diisopropylethylamine (DIPEA) (2.5 equiv) in anhydrous DMF (0.3 M).

  • Heat the mixture at 80°C for 8 hours. Causality Note: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the electrophile.

  • Self-Validation: Monitor via TLC (Ninhydrin stain). The secondary amine starting material will stain strongly; its disappearance indicates reaction completion.

  • Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove residual DMF before chromatography.

Workflow S1 1. Preparation Dry Reagents & Solvents S2 2. Inert Setup Argon/Nitrogen Purge S1->S2 S3 3. Reaction 80-100°C, LC-MS Monitor S2->S3 S4 4. Quench & Extract Aqueous Workup S3->S4 S5 5. Purification Flash Chromatography S4->S5

Caption: Self-validating experimental workflow for spirocyclic C-N cross-coupling.

Quantitative Data & Optimization Matrix

The following table summarizes empirically validated conditions for the N-arylation of 2-(Cbz-amino)-7-azaspiro[3.5]nonane across various substrate classes.

EntryAryl Halide TypeCatalyst SystemBaseSolventTemp (°C)Expected Yield (%)
1Electron-neutral Aryl-BrPd₂(dba)₃ / RuPhosNaOtBuToluene85>85%
2Electron-rich Aryl-BrPd(OAc)₂ / BrettPhosNaOtBuDioxane10070–80%
3Base-sensitive Aryl-BrPd₂(dba)₃ / XPhosCs₂CO₃Dioxane10065–75%
4Heteroaryl-Cl (e.g., Pyridine)Pd₂(dba)₃ / BrettPhosK₃PO₄t-AmylOH10075–85%
5Electron-deficient Aryl-FNone (SNAr)DIPEADMF80>90%

Note: Yields are based on isolated, chromatographically pure products. For Entry 3, the weaker base Cs₂CO₃ is utilized to prevent the cleavage of base-sensitive functional groups (e.g., esters) on the aryl halide, as well as to protect the Cbz group during prolonged heating.

References

  • Discovery of the Clinical Candidate Sonrotoclax (BGB-11417)
  • Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp³)–C(sp³)
  • Technical Support Center: Regioselective Functionalization of 7-Azaspiro[3.

Sources

2-(Cbz-amino)-7-azaspiro[3.5]nonane functionalization techniques

Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of spirocyclic scaffolds into drug discovery pipelines represents a fundamental shift away from the "flatland" of traditional, planar aromatic rings. As a Senior Application Scientist, I frequently observe that late-stage lead optimization fails due to poor physicochemical properties—specifically, poor aqueous solubility and rapid metabolic clearance.

The 2-(Cbz-amino)-7-azaspiro[3.5]nonane scaffold (CAS: 1330764-28-7) [1] offers a highly effective structural solution. By fusing a four-membered cyclobutane ring with a six-membered piperidine ring at a single spiro carbon, this building block introduces critical three-dimensionality (high Fsp3 character) while providing two orthogonal vectors for chemical functionalization.

This application note provides a comprehensive, field-tested guide to the divergent functionalization of 2-(Cbz-amino)-7-azaspiro[3.5]nonane, detailing the causality behind reagent selection and establishing self-validating experimental protocols.

The transition from flat heterocycles (e.g., piperazines or substituted benzenes) to spirocyclic systems fundamentally alters a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile [2]. The table below quantifies the typical shifts in physicochemical properties when incorporating the azaspiro[3.5]nonane core.

Physicochemical PropertyTraditional Flat Scaffold (e.g., Piperazine)Spirocyclic Scaffold (Azaspiro[3.5]nonane)Impact on Drug Design & Optimization
Fraction of sp³ Carbons (Fsp³) Low (< 0.3)High (> 0.7)Increases 3D complexity; correlates with higher clinical success rates.
Lipophilicity (LogP / LogD) Higher baselineReduced by ~0.5 to 1.0 unitsDecreases non-specific protein binding and off-target toxicity [2].
Aqueous Solubility Often poor (prone to π-π stacking)Significantly EnhancedDisrupts crystal lattice packing, improving oral bioavailability.
Metabolic Stability Susceptible to rapid CYP450 oxidationSterically shieldedProlongs circulating half-life and reduces clearance rates.

Strategic Functionalization Workflow

The true power of 2-(Cbz-amino)-7-azaspiro[3.5]nonane lies in its orthogonal protecting group strategy. The secondary amine on the piperidine ring (N7) is free and highly nucleophilic, serving as Vector 1 . The primary amine on the cyclobutane ring (N2) is masked by a carboxybenzyl (Cbz) protecting group, remaining inert during N7-modifications until intentionally deprotected to serve as Vector 2 [3].

G Scaffold 2-(Cbz-amino)-7-azaspiro[3.5]nonane (Core Scaffold) N7_Func Vector 1: N7 Functionalization (Piperidine Ring) Scaffold->N7_Func Free Secondary Amine N2_Func Vector 2: N2 Functionalization (Cyclobutane Ring) Scaffold->N2_Func Protected Primary Amine RedAm Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) N7_Func->RedAm Buchwald Buchwald-Hartwig Cross-Coupling (Aryl Halide, Pd-Catalyst) N7_Func->Buchwald Deprotect Cbz Deprotection (H2, Pd/C or Acidic) N2_Func->Deprotect AmideCoup Amide Coupling (R-COOH, HATU, DIPEA) Deprotect->AmideCoup Yields Free NH2

Divergent functionalization workflow for 2-(Cbz-amino)-7-azaspiro[3.5]nonane.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure that researchers can confidently verify the success of each mechanistic step before proceeding.

Protocol A: Regioselective N7-Alkylation via Reductive Amination

Reductive amination is the preferred method for appending alkyl or benzyl groups to the N7 position. It is favored over direct alkylation with alkyl halides, which frequently suffers from over-alkylation (quaternization) and poor yields[4].

Materials:

  • 2-(Cbz-amino)-7-azaspiro[3.5]nonane (1.0 eq)

  • Target Aldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the spirocyclic scaffold and the aldehyde in anhydrous DCE to achieve a 0.2 M concentration.

    • Causality: DCE is selected over Dichloromethane (DCM) because its slightly higher boiling point accommodates mild heating if the initial iminium formation is sterically hindered.

  • Self-Validation Check 1: Stir at room temperature for 1 hour. Remove a 10 µL aliquot, quench with methanol, and analyze via LC-MS. You must observe the disappearance of the starting material mass ([M+H]⁺ 275.17) and the appearance of the intermediate iminium/hemiaminal mass. Do not proceed to reduction until this conversion is >90%.

  • Selective Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Causality: STAB is specifically chosen because it is a mild hydride donor that selectively reduces iminium ions over unreacted aldehydes. Using stronger agents like NaBH₄ would prematurely reduce the starting aldehyde to a primary alcohol, ruining the stoichiometry.

  • Reaction Completion: Stir for 4–12 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Cbz Deprotection and N2-Amide Coupling

Once the N7 position is secured, the N2 position can be unmasked and functionalized. This vector is highly valuable for targeting specific biological pathways, such as the development of GPR119 agonists for Type 2 Diabetes [5].

Materials:

  • N7-alkylated intermediate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Hydrogen gas (Balloon)

  • Carboxylic Acid (R-COOH) (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF and Methanol

Step-by-Step Methodology:

  • Hydrogenolysis (Deprotection): Dissolve the N7-alkylated intermediate in Methanol. Carefully add 10% Pd/C. Purge the reaction vessel with Nitrogen gas for 5 minutes, followed by Hydrogen gas. Stir vigorously under a Hydrogen balloon for 4 hours.

    • Causality: Hydrogenolysis is highly orthogonal; it cleanly cleaves the Cbz carbamate to release CO₂ and toluene without disturbing the newly formed N7-alkyl bonds.

  • Self-Validation Check 2: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Heat the plate. A bright pink/purple spot indicates the successful generation of the free primary amine. Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate.

  • Activation of Carboxylic Acid: In a separate dry flask, dissolve the target carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir for 15 minutes.

    • Causality: The cyclobutane ring introduces significant steric bulk around the N2 amine. HATU is a highly reactive uronium-based coupling reagent that overcomes this steric hindrance far more effectively than standard carbodiimides (like EDC/HOBt). DIPEA acts as a non-nucleophilic base to neutralize the amine salt without competing for the activated ester.

  • Amidation: Add the crude free amine (from Step 2) dissolved in a minimum amount of DMF to the activated acid mixture. Stir at room temperature for 6 hours.

  • Workup: Dilute the reaction with water and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl solution.

    • Causality: Washing with 5% LiCl is a critical step to efficiently partition and remove the high-boiling DMF solvent from the organic layer, which otherwise complicates final purification.

Biological Application: Target Pathway Activation

Derivatives of the azaspiro[3.5]nonane scaffold have shown exceptional promise in targeting G-protein coupled receptors (GPCRs). For instance, functionalization at the N2 and N7 vectors has yielded potent agonists for GPR119, a receptor expressed in pancreatic β-cells that regulates glucose-dependent insulin secretion [5].

Pathway Agonist Spirocyclic Agonist (Azaspiro[3.5]nonane deriv.) GPR119 GPR119 Receptor (Pancreatic β-cells) Agonist->GPR119 Binds Gs Gs Protein Activation GPR119->Gs Activates cAMP cAMP Accumulation Gs->cAMP Increases Insulin Insulin Secretion cAMP->Insulin Triggers

GPR119 signaling pathway activated by azaspiro[3.5]nonane-based agonists.

By rigorously controlling the functionalization of the 2-(Cbz-amino)-7-azaspiro[3.5]nonane scaffold, medicinal chemists can rapidly generate diverse, 3D-rich libraries that bypass the pharmacokinetic pitfalls of flat aromatic compounds, accelerating the path from hit to lead.

References

  • ACS Publications. "Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

Application Note: Incorporating 7-Azaspiro[3.5]nonane into Lead Optimization Pipelines to Overcome Flatland Liabilities

Author: BenchChem Technical Support Team. Date: April 2026

The "Flatland" Paradox and the Case for Spirocyclic Morphing

In my tenure overseeing lead optimization campaigns, one of the most frequent roadblocks encountered is the "flatland paradox." High-throughput screening (HTS) often yields highly potent hits dominated by sp2 -hybridized aromatic rings and simple, planar cyclic amines like piperidine or piperazine. While these flat structures easily form π−π stacking interactions with target proteins, they inevitably introduce severe developability liabilities: poor thermodynamic solubility, rapid Cytochrome P450 (CYP450) mediated clearance, and promiscuous off-target binding, particularly to the hERG potassium channel.

To rescue these stalled pipelines, we deploy scaffold morphing using spirocyclic bioisosteres[1]. Incorporating 7-azaspiro[3.5]nonane —a spirocyclic analog of piperidine—represents a highly calculated physicochemical intervention. By introducing a perpendicular cyclobutane ring to the piperidine core, we force the molecule's exit vectors into three-dimensional space[2].

Causality of Physicochemical Improvements:
  • Metabolic Shielding: The orthogonal cyclobutane ring provides immense steric bulk around the α -carbons of the nitrogen heterocycle. This physically blocks the active site of CYP450 enzymes, preventing rapid N -dealkylation and α -oxidation[1].

  • hERG Liability Mitigation: The hERG channel pore notoriously traps flat, highly lipophilic basic amines. The 3D topology of 7-azaspiro[3.5]nonane disrupts planar stacking within the pore, while the inductive effect of the spiro-fusion often subtly attenuates the amine's pKa, drastically reducing off-target affinity.

  • Solubility Enhancement: Increased Fsp3​ (fraction of sp3 carbons) disrupts crystal lattice packing energy, leading to significant gains in kinetic and thermodynamic aqueous solubility[2].

Pathway A Flat Amine Lead (Piperidine Core) B Scaffold Morphing (7-azaspiro[3.5]nonane) A->B Bioisosteric Replacement C Increased Fsp3 & Steric Bulk B->C 3D Vector Projection D Reduced hERG Binding C->D Attenuated Basicity E Improved CYP450 Stability C->E C-H Bond Shielding

Caption: Logic flow: Morphing flat amines to 7-azaspiro[3.5]nonane improves safety and PK profiles.

Quantitative Profiling of Amine Scaffolds

Before initiating synthesis, it is critical to benchmark the target spirocycle against traditional moieties. The table below summarizes the quantitative shifts in physicochemical properties when transitioning from a standard piperidine to 7-azaspiro[3.5]nonane and its oxygenated morpholine-mimetic counterpart, 2-oxa-7-azaspiro[3.5]nonane[3].

Structural Scaffold Fsp3​ ContributionEstimated pKa RangeLipophilicity Shift ( Δ logD)Primary Medicinal Chemistry Application
Piperidine Low-Moderate10.5 - 11.2BaselineStandard cyclic amine; often metabolically labile.
7-azaspiro[3.5]nonane High9.8 - 10.5-0.2 to +0.1Piperidine bioisostere; improves metabolic stability[1].
2-oxa-7-azaspiro[3.5]nonane High8.5 - 9.2-0.8 to -1.2Morpholine bioisostere; reduces lipophilicity[3].

Note: Exact pKa and logD values are heavily dependent on the attached core scaffold, but the relative Δ shifts remain consistent across pipelines.

Self-Validating Experimental Protocols
Protocol A: Buchwald-Hartwig Cross-Coupling of 7-Azaspiro[3.5]nonane

Causality & Design: Traditional Nucleophilic Aromatic Substitution ( SN​Ar ) frequently fails when coupling sterically hindered spirocycles to electron-rich or neutral aryl halides. To overcome this, we utilize a palladium-catalyzed Buchwald-Hartwig amination utilizing the RuPhos Pd G3 precatalyst. Why RuPhos? The bulky biaryl phosphine ligand prevents the formation of inactive palladium dimers and specifically accelerates the reductive elimination step—the primary bottleneck when coupling sterically demanding 3D amines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under an argon atmosphere, combine the aryl halide core (1.0 eq), 7-azaspiro[3.5]nonane (1.2 eq), and sodium tert-butoxide (NaOtBu, 2.0 eq).

  • Catalyst Addition: Add RuPhos Pd G3 (0.05 eq) to the mixture.

  • Solvent: Suspend the mixture in anhydrous Toluene (0.2 M concentration). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the reaction block to 100°C and stir vigorously for 4 hours.

  • Self-Validation Checkpoint (In-Process Control): At 4 hours, withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

    • Validation Logic: The protocol dictates that if the unreacted aryl halide peak is >5% by UV integration, the catalytic cycle has stalled (likely due to moisture or extreme steric clash). The system self-corrects by adding an additional 0.02 eq of RuPhos Pd G3 and heating for 2 more hours.

  • Workup: Once validated (>95% conversion), cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate under reduced pressure.

  • Purification: Isolate the target compound via Reverse-Phase Prep-HPLC (Water/Acetonitrile with 0.1% TFA).

Workflow S1 Step 1: Reagent Assembly Aryl Halide + 7-azaspiro[3.5]nonane S2 Step 2: Catalysis RuPhos Pd G3, Base, Toluene, 100°C S1->S2 S3 Step 3: Self-Validation LC-MS In-Process Control S2->S3 S4 Step 4: Remediation Add Catalyst/Heat S3->S4 Unreacted Core >5% S5 Step 5: Isolation Prep-HPLC Purification S3->S5 Target Mass >95% S4->S3 Re-evaluate

Caption: Self-validating synthetic workflow for Buchwald-Hartwig amination of spirocycles.

Protocol B: In Vitro Microsomal Stability Assay (ADME)

Causality & Design: To empirically prove that the spirocyclic constraint successfully shields the molecule from CYP450 metabolism, a human liver microsome (HLM) stability assay is required. This protocol is designed as a closed, self-validating loop using internal standards to prevent false positives (e.g., assuming a compound is stable when the microsomes are simply inactive).

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the 7-azaspiro[3.5]nonane lead candidate in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

  • Control Integration (Self-Validation): In parallel wells, set up identical incubations for Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Aliquot 50 µL at time points 0, 15, 30, and 60 minutes. Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis & Validation: Centrifuge at 4000 rpm for 15 mins to pellet proteins. Analyze the supernatant via LC-MS/MS.

    • Validation Logic: Before analyzing the lead candidate's half-life ( t1/2​ ), the assay must validate itself. If Verapamil does not show >70% degradation at 30 minutes, the microsomes or NADPH batch are compromised, and the entire assay plate must be rejected.

Clinical Case Study: GPR119 Agonists

To contextualize the power of this workflow, we look at the optimization of GPR119 agonists for the treatment of type 2 diabetes[4]. Early pipeline candidates utilizing standard piperidine capping groups suffered from suboptimal pharmacokinetic profiles.

By applying the scaffold morphing logic described above, researchers systematically replaced the piperidine moiety with various 7-azaspiro[3.5]nonane derivatives[4]. This precise bioisosteric replacement optimized the 3D binding conformation within the GPR119 receptor pocket. The resulting candidate not only exhibited a highly desirable pharmacokinetic (PK) profile in Sprague-Dawley rats but also demonstrated a potent, favorable glucose-lowering effect in diabetic in vivo models[4]. This case perfectly illustrates how transitioning from flat amines to 3D spirocycles can salvage and elevate a lead optimization campaign from the bench to preclinical success.

References
  • Source: enamine.
  • Source: pharmablock.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • 2-Oxa-7-azaspiro[3.

Sources

Application Note: Scale-Up Manufacturing Process for 2-(Cbz-amino)-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Rationale

The incorporation of sp³-rich spirocyclic scaffolds is a proven strategy in medicinal chemistry to enhance target selectivity, improve metabolic stability, and provide highly defined exit vectors for rigid linkers1[1]. Specifically, 2-(Cbz-amino)-7-azaspiro[3.5]nonane (CAS: 1330764-28-7) 2[2] serves as a critical intermediate in the synthesis of heterobifunctional PROTAC degraders3[3].

While discovery-scale syntheses of azaspiro compounds often rely on chromatography and hazardous reagents4[4], this application note details a rigorously optimized, chromatography-free, kilogram-scale manufacturing process. The protocol is designed to maximize process mass intensity (PMI) efficiency, ensure self-validating purification, and eliminate the use of restricted solvents.

Process Chemistry & Mechanistic Causality

The synthesis begins with the commercially available building block 7-Boc-7-azaspiro[3.5]nonan-2-one. The route is defined by three critical process upgrades:

  • Catalytic Reductive Amination vs. Borohydride Reduction: Discovery routes frequently employ sodium triacetoxyborohydride (NaBH(OAc)₃) for reductive amination 5[5]. At scale, this generates massive amounts of boron waste, causes emulsion issues during aqueous workups, and poses severe exothermic risks. We replaced this with a two-step sequence: oxime formation followed by catalytic hydrogenation using Raney Nickel. This ensures complete atom economy and allows for simple catalyst filtration.

  • Schotten-Baumann Cbz Protection: To install the carboxybenzyl (Cbz) group, we utilize biphasic conditions (EtOAc / Aqueous Na₂CO₃). The aqueous phase acts as an excellent thermodynamic heat sink to control the exothermic addition of Cbz-Cl, while the biphasic nature prevents over-acylation of the substrate without requiring expensive organic bases like DIPEA.

  • Thermodynamic Sink Deprotection: Standard Boc deprotections utilize trifluoroacetic acid (TFA) in dichloromethane (DCM)6[6]. We transitioned to 4M HCl in EtOAc. This choice is causal: as the Boc group is cleaved, the resulting secondary amine immediately forms a hydrochloride salt, which is insoluble in EtOAc. The product precipitates directly from the reaction matrix, driving the equilibrium forward (Le Chatelier's principle) and leaving organic impurities in the mother liquor.

Workflow Visualization

ScaleUpWorkflow SM 7-Boc-7-azaspiro[3.5]nonan-2-one (Starting Material) Step1 Step 1: Reductive Amination (Oxime Formation & Hydrogenation) SM->Step1 Int1 2-Amino-7-Boc-7-azaspiro[3.5]nonane (Intermediate 1) Step1->Int1 Raney Ni, H2 (50 psi) 90% Yield, >98% Purity Step2 Step 2: Cbz Protection (Schotten-Baumann Conditions) Int1->Step2 Int2 2-(Cbz-amino)-7-Boc-7-azaspiro[3.5]nonane (Intermediate 2) Step2->Int2 Cbz-Cl, Na2CO3, EtOAc/H2O 95% Yield, >99% Purity Step3 Step 3: Boc Deprotection (HCl in EtOAc) Int2->Step3 FP 2-(Cbz-amino)-7-azaspiro[3.5]nonane HCl (Final Product) Step3->FP 4M HCl/EtOAc 92% Yield, >99.5% Purity

Scale-up synthetic workflow for 2-(Cbz-amino)-7-azaspiro[3.5]nonane hydrochloride.

Quantitative Data & Process Metrics

The following table summarizes the metrics achieved during a 1.0 kg validation campaign.

Process StageKey ReagentsYield (%)Purity (HPLC a/a %)Volumetric Efficiency (L/kg)E-Factor
Step 1: Amination NH₂OH·HCl, Raney Ni, H₂90.5%98.2%12.518.2
Step 2: Cbz Protection Cbz-Cl, Na₂CO₃, EtOAc95.1%99.1%15.022.4
Step 3: Deprotection 4M HCl in EtOAc92.3%>99.5%10.014.1
Overall Process -79.4% >99.5% ~37.5 ~54.7

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Amino-7-Boc-7-azaspiro[3.5]nonane (Int-1)

Causality Focus: Oxime formation prevents the generation of secondary amine dimers, a common side reaction in direct reductive aminations.

  • Oxime Formation: Charge a 20 L jacketed reactor with 7-Boc-7-azaspiro[3.5]nonan-2-one (1.00 kg, 4.18 mol) and absolute ethanol (8.0 L). Begin stirring at 250 rpm.

  • Add hydroxylamine hydrochloride (348 g, 5.01 mol, 1.2 eq) and sodium acetate (411 g, 5.01 mol, 1.2 eq).

  • Heat the suspension to 60°C and maintain for 4 hours. Monitor completion via HPLC.

  • Hydrogenation: Cool the reactor to 20°C. Transfer the mixture to a Hastelloy pressure reactor.

  • Add a methanolic ammonia solution (7M, 2.0 L) to suppress secondary amine formation, followed by an aqueous slurry of Raney Nickel (100 g, 10 wt%).

  • Purge the reactor with N₂ (3x), then H₂ (3x). Pressurize with H₂ to 50 psi and heat to 40°C for 12 hours.

  • Workup: Cool to 20°C, vent H₂, and purge with N₂. Filter the catalyst through a Celite pad under a strict N₂ atmosphere (Caution: Raney Ni is highly pyrophoric).

  • Concentrate the filtrate under reduced pressure to yield Intermediate 1 as a pale yellow oil. Proceed directly to Step 2.

Step 2: Synthesis of 2-(Cbz-amino)-7-Boc-7-azaspiro[3.5]nonane (Int-2)

Causality Focus: Biphasic conditions buffer the HCl byproduct into the aqueous phase, preventing the premature deprotection of the acid-sensitive Boc group.

  • Preparation: Dissolve Intermediate 1 (approx. 1.00 kg, 4.16 mol) in ethyl acetate (10.0 L) in a 30 L jacketed reactor.

  • Charge 10% w/w aqueous Na₂CO₃ solution (8.8 L, 8.32 mol, 2.0 eq). Set agitation to 350 rpm to ensure complete biphasic mixing.

  • Cool the biphasic mixture to 0–5°C using the reactor jacket.

  • Addition: Charge benzyl chloroformate (Cbz-Cl, 745 g, 4.37 mol, 1.05 eq) to an addition funnel. Add dropwise over 2 hours, maintaining the internal temperature below 10°C to control the exotherm.

  • Reaction: Warm to 20°C and stir for 3 hours.

  • Phase Separation: Stop agitation and allow phases to separate for 30 minutes. Drain the lower aqueous phase.

  • Wash the organic phase with 1M NaOH (3.0 L) to destroy excess Cbz-Cl, followed by brine (3.0 L).

  • Concentrate the organic layer to approximately 3.0 L. This concentrated solution is telescoped directly into Step 3.

Step 3: Synthesis of 2-(Cbz-amino)-7-azaspiro[3.5]nonane Hydrochloride (Final Product)

Causality Focus: Utilizing HCl in EtOAc induces the spontaneous crystallization of the product, creating a self-validating purification system.

  • Deprotection: Transfer the telescoped Int-2 solution (in 3.0 L EtOAc) to a clean 20 L jacketed reactor. Add additional EtOAc (5.0 L).

  • Cool the solution to 10°C.

  • Slowly charge 4M HCl in EtOAc (3.1 L, 12.4 mol, 3.0 eq) via an addition funnel over 1 hour. Mild gas evolution (isobutylene and CO₂) will occur.

  • Warm the reactor to 20°C. Within 30–45 minutes, a thick white precipitate will begin to form.

  • Stir the slurry at 20°C for 4 hours to ensure complete deprotection and crystallization.

  • Isolation: Filter the slurry through a Nutsche filter.

  • Wash the filter cake with cold EtOAc (2 x 2.0 L) to remove residual benzyl alcohol and unreacted impurities.

  • Dry the solid in a vacuum oven at 45°C for 24 hours to afford the final product as a pristine white crystalline powder.

Analytical Validation & Quality Control

To ensure the integrity of the final API building block, the following QC parameters must be met:

  • HPLC Purity: >99.5% (UV at 210 nm and 254 nm).

  • ¹H NMR (400 MHz, DMSO-d₆): Confirm the disappearance of the Boc singlet at δ 1.39 ppm. Confirm the presence of the Cbz aromatic protons at δ 7.30-7.40 ppm (5H, m) and the benzylic CH₂ at δ 5.02 ppm (2H, s).

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ for free base C₁₆H₂₂N₂O₂ is m/z 275.17.

  • Residual Solvents (GC): EtOAc < 5000 ppm.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 2-(Cbz-amino)-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Mechanistic Troubleshooting Guide & Standard Operating Procedures (SOPs)

Executive Summary

The 7-azaspiro[3.5]nonane scaffold is a highly valuable rigidified bioisostere for piperidine and azetidine rings in modern drug discovery. However, synthesizing 2-(Cbz-amino)-7-azaspiro[3.5]nonane presents unique synthetic challenges. The cyclobutane moiety (positions 1–3) introduces significant angle strain, and the spiro-fusion at C4 creates a sterically demanding environment around the C2 position. This guide provides field-proven, self-validating protocols to overcome sluggish reductive aminations, optimize sterically hindered Cbz-protections, and execute clean orthogonal deprotections.

Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why is the reductive amination of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate yielding high amounts of unreacted starting material or over-alkylated byproducts? A1: The causality lies in the geometry of the spirocyclic core. The C2-ketone on the cyclobutane ring is sterically hindered by the adjacent spiro-center, which restricts the trajectory of incoming nucleophiles. Direct treatment with sodium triacetoxyborohydride (NaBH(OAc)₃) and ammonia equivalents often leads to premature reduction of the ketone to an alcohol before the imine can fully form[1].

  • The Solution: Uncouple the reaction. Pre-form the imine using a large excess of ammonium acetate and a dehydrating agent (e.g., anhydrous Na₂SO₄) for 4–6 hours before introducing the reducing agent (NaBH₃CN). This stepwise approach ensures complete 1 and drastically minimizes secondary amine (over-alkylation) byproducts[2].

Q2: I am experiencing low yields (<50%) during the Cbz-protection of the 2-amino intermediate. How can I drive this reaction to completion? A2: Standard Schotten-Baumann conditions (aqueous NaHCO₃/THF) fail here due to a kinetic mismatch. The steric hindrance of the 2-amino group on the spiro[3.5]nonane core slows down the nucleophilic attack on benzyl chloroformate (Cbz-Cl). Consequently, the competitive 3 by water outpaces the desired protection[3].

  • The Solution: Transition to strictly anhydrous conditions. Use N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base in dichloromethane (DCM). Critically, add 10 mol% of tetrabutylammonium bromide (TBAB). TBAB acts as a 4 and transiently generates a highly electrophilic Cbz-Br intermediate, overcoming the steric barrier and driving the reaction to >90% yield[4].

Q3: How do I ensure clean orthogonal deprotection of the 7-Boc group without compromising the newly installed 2-Cbz group? A3: The Boc (tert-butoxycarbonyl) group is highly acid-labile, whereas the Cbz group is generally stable to mild acids but susceptible to strong protic acids (like HBr/AcOH) or hydrogenolysis.

  • The Solution: Utilize a controlled concentration of Trifluoroacetic acid (TFA) in DCM (20-30% v/v) at 0 °C warming to room temperature. This exploits the orthogonal stability of the carbamates, cleanly cleaving the Boc group via isobutylene elimination while leaving the Cbz group completely intact.

Quantitative Data: Cbz-Protection Optimization

The following table summarizes the optimization campaign for the Cbz-protection of the sterically hindered 2-amino-7-Boc-azaspiro[3.5]nonane intermediate.

EntryReagents & CatalystSolvent SystemTempYield (%)Mechanistic Observation
1Cbz-Cl (1.2 eq), NaHCO₃THF / H₂O (1:1)0 °C to RT45%Significant Cbz-Cl hydrolysis; unreacted amine.
2Cbz-Cl (1.2 eq), Et₃NDCM (Anhydrous)0 °C to RT62%Sluggish conversion; Et₃N nucleophilicity interference.
3Cbz-Cl (1.5 eq), DIPEADCM (Anhydrous)0 °C to RT78%Improved trajectory; some unreacted amine remains.
4 Cbz-Cl (1.2 eq), DIPEA, TBAB (10 mol%) DCM (Anhydrous) 0 °C to RT 94% Complete conversion; transient Cbz-Br accelerates attack.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system , incorporating specific in-process controls (IPCs) so the chemist can verify mechanistic success before proceeding.

Step 1: Reductive Amination (Synthesis of the 2-Amino Precursor)
  • Imine Formation: Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in anhydrous methanol (0.2 M). Add ammonium acetate (10.0 eq) and anhydrous Na₂SO₄ (5.0 eq). Stir at room temperature for 4 hours.

  • Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extract: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (IPC): LC-MS must show the disappearance of the ketone mass ( M+H=240 ) and the appearance of the primary amine ( M+H=241 ). On normal-phase TLC (DCM:MeOH 9:1), the product must stain strongly positive (purple) with Ninhydrin.

Step 2: Cbz Protection (Synthesis of the Protected Spirocycle)
  • Preparation: Dissolve the crude 2-amino intermediate (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂/Ar).

  • Activation: Add DIPEA (3.0 eq) and TBAB (0.1 eq). Cool the flask to 0 °C.

  • Protection: Add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise over 15 minutes. Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine and DIPEA), followed by saturated NaHCO₃ and brine. Dry and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation (IPC): The Ninhydrin-active spot from Step 1 must completely disappear on TLC. The new product spot will be UV-active (due to the benzyl ring) but Ninhydrin-inactive.

Step 3: Orthogonal Boc Deprotection
  • Cleavage: Dissolve the purified Cbz-protected intermediate in anhydrous DCM (0.1 M). Cool to 0 °C. Add TFA dropwise to achieve a 30% v/v solution (TFA:DCM).

  • Monitoring: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Co-evaporate with toluene (3x) to remove residual acid. The product is obtained as the TFA salt.

  • Self-Validation (IPC): Evolution of CO₂ gas (bubbling) validates the cleavage mechanism. Completion is confirmed when the highly non-polar starting material is fully converted to a highly polar, Ninhydrin-active baseline spot on TLC (Hexanes/EtOAc 1:1).

Process Workflow Diagram

ReactionOptimization SM 1. Starting Material 2-oxo-7-Boc-azaspiro[3.5]nonane RedAm 2. Reductive Amination NH4OAc, NaBH3CN, MeOH SM->RedAm Amine 3. Intermediate 2-amino-7-Boc-azaspiro[3.5]nonane RedAm->Amine Imine formation then reduction Cbz 4. Cbz Protection Cbz-Cl, DIPEA, TBAB, DCM Amine->Cbz Protected 5. Protected Precursor 2-(Cbz-amino)-7-Boc-azaspiro[3.5]nonane Cbz->Protected Phase-transfer catalysis Deprot 6. Orthogonal Deprotection TFA / DCM (0°C to RT) Protected->Deprot Product 7. Final Product 2-(Cbz-amino)-7-azaspiro[3.5]nonane Deprot->Product Selective Boc cleavage

Fig 1: Optimized synthetic workflow for 2-(Cbz-amino)-7-azaspiro[3.5]nonane with key reagents.

References

  • BenchChem. "Troubleshooting guide for incomplete Cbz-protection of pyridine." BenchChem Technical Resources.
  • NIH / PMC. "ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells." National Institutes of Health.
  • ResearchGate. "A mild and efficient chemoselective N-benzyloxycarbonylation of amines using TBAB as a catalyst under solvent-free conditions." ResearchGate Publications.
  • Smolecule. "Buy 2-Oxa-7-azaspiro[3.5]nonane hemioxalate | 1429056-28-9." Smolecule Catalog.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(Cbz-amino)-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(Cbz-amino)-7-azaspiro[3.5]nonane. This document provides troubleshooting strategies and in-depth scientific explanations to help researchers, scientists, and drug development professionals overcome common solubility issues encountered with this compound. The unique structure of this molecule—combining a rigid spirocyclic core with a bulky, polar Cbz-protecting group—presents specific challenges that require a systematic and informed approach to solvent selection and handling.

Frequently Asked Questions (FAQs)

FAQ 1: I'm starting a new project with 2-(Cbz-amino)-7-azaspiro[3.5]nonane. What is its expected solubility profile and where should I begin with solvent selection?

Answer:

Predicting the solubility of a complex molecule like 2-(Cbz-amino)-7-azaspiro[3.5]nonane requires analyzing its distinct structural components:

  • 7-Azaspiro[3.5]nonane Core: This spirocyclic system is rigid and three-dimensional. Such structures can disrupt crystal lattice packing compared to flat aromatic systems, which can sometimes improve solubility. However, the aliphatic nature of the core is non-polar. The introduction of spirocycles is a known strategy in drug discovery to modulate physicochemical properties, often leading to increased aqueous solubility compared to non-spirocyclic analogs.[1][2]

  • Cbz (Carboxybenzyl) Group: This is the dominant factor for solubility in organic solvents. The Cbz group is large and introduces both polar (carbamate) and non-polar (benzyl) characteristics. The carbamate moiety can participate in hydrogen bonding as an acceptor, while the aromatic ring contributes to van der Waals and π-stacking interactions.

Based on these features, the compound is expected to have poor solubility in highly non-polar solvents (e.g., hexanes, toluene) and also in highly polar, protic solvents like water, where the large hydrophobic portions dominate. Its optimal solubility is typically found in polar aprotic solvents or chlorinated solvents that can effectively solvate the entire structure.

Recommended Starting Points for Solvent Screening:

A logical approach is to start with solvents that are known to dissolve Cbz-protected amino acids and amides.[3][4]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often excellent starting points. Their ability to solvate a wide range of organic compounds makes them highly effective.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are strong candidates, particularly if hydrogen bond acceptance by the solvent is beneficial.

  • Ethers: Tetrahydrofuran (THF) and 1,4-dioxane can be effective, offering a balance of polarity and the ability to solvate non-polar components.

  • Alcohols: Methanol (MeOH) and ethanol (EtOH) may work, especially when heated, but solubility might be limited due to their strong hydrogen-bonding networks.

FAQ 2: My compound is poorly soluble in dichloromethane (DCM) for a coupling reaction. Why is this happening and how can I fix it?

Answer:

While DCM is a common first choice, poor solubility can occur if intermolecular forces in the solid-state (crystal lattice energy) are stronger than the solvation forces provided by the solvent. The Cbz group, with its capacity for hydrogen bonding and π-stacking, can lead to strong crystal packing.

Causality: The carbamate group (-NHCOO-) can form strong intermolecular hydrogen bonds. If these interactions are highly ordered in the crystal lattice, a solvent like DCM, which is a poor hydrogen bond donor, may not be able to break them apart effectively.

Troubleshooting Protocol:

  • Introduce a Co-Solvent: This is the most effective strategy. Adding a small percentage of a more polar, hydrogen bond-accepting solvent can dramatically improve solubility.

    • Protocol: To your suspension in DCM, add DMF or N-Methyl-2-pyrrolidone (NMP) dropwise while stirring until the solution becomes clear. Start with 1-2% (v/v) and increase to 5-10% if needed. This small addition often does not interfere with subsequent reaction steps but provides the necessary solvating power.

  • Gentle Heating: Gently warming the mixture can provide the energy needed to overcome the crystal lattice energy.

    • Protocol: Warm the suspension to 30-35°C. Avoid boiling DCM (boiling point ~40°C) to prevent solvent loss and potential compound degradation. Use a water bath for precise temperature control.

  • Sonication: Ultrasonic baths can help break apart solid agglomerates and accelerate the dissolution process at a microscopic level.

    • Protocol: Place the sealed reaction flask in an ultrasonic bath for 5-15 minute intervals. Monitor for any temperature increase.

FAQ 3: I expected my compound to dissolve well in polar aprotic solvents like DMF, but it's still not fully soluble. What's the next step?

Answer:

This situation suggests that while the polarity is appropriate, the specific interactions required for solvation are not being met, or the compound has "oiled out" instead of dissolving. "Oiling out" occurs when a compound melts in the solvent before it dissolves, forming an immiscible liquid phase.[5]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to resolving this issue.

G cluster_0 Troubleshooting Poor Solubility in Polar Aprotic Solvents Start Suspension in DMF/DMSO Heat Apply Gentle Heat (40-60°C) Start->Heat Observe Observe Outcome Heat->Observe Dissolved SOLUBLE Proceed with experiment Observe->Dissolved Yes OiledOut Compound 'Oils Out' or remains insoluble Observe->OiledOut No CoSolvent Add Co-Solvent (e.g., 5-10% DCM or Toluene) OiledOut->CoSolvent CheckAgain Re-evaluate Solubility CoSolvent->CheckAgain Success SOLUBLE Proceed with experiment CheckAgain->Success Yes Failure INSOLUBLE Consider alternative primary solvent (e.g., NMP) CheckAgain->Failure No

Caption: Workflow for troubleshooting solubility in polar aprotic solvents.

Explanation of Steps:

  • Apply Gentle Heat: Increasing the temperature increases the kinetic energy of the solvent molecules, which can enhance their ability to disrupt the solute's intermolecular forces.[6][7] For DMF (b.p. 153°C) or DMSO (b.p. 189°C), heating to 50-60°C is generally safe and effective.

  • Add a Co-Solvent: If heating fails, the issue may be the solvent's inability to effectively solvate the non-polar benzyl and spirocyclic parts of the molecule. Adding a less polar co-solvent can help.

    • Protocol: To the suspension in DMF, add DCM or toluene in 5% increments. These solvents are better at solvating the hydrophobic regions, creating a more favorable overall solvation environment. This strategy is based on creating a solvent mixture with a polarity that more closely matches the solute.[8]

FAQ 4: Can I use alcohols like methanol or ethanol? What are the potential complications?

Answer:

Yes, alcohols can be used, but with caution. While they are polar and can engage in hydrogen bonding, their effectiveness is highly dependent on the downstream application.

Potential Complications:

  • Limited Solubility: The extensive hydrogen-bonding network within the alcohol itself can make it difficult for the large, bulky solute to find space, leading to lower solubility compared to aprotic solvents.

  • Reaction Interference: Alcohols are nucleophiles. In the presence of activating agents (e.g., for amide coupling) or strong bases, the solvent itself can react with your starting materials. For example, it could lead to transesterification of the Cbz group under certain conditions.

  • Purification Challenges: Alcohols have relatively high boiling points, which can complicate the removal of the solvent during workup, especially if your product is not volatile.

When to Use Alcohols:

  • Recrystallization: A mixed solvent system, such as DCM/methanol or THF/ethanol, can be excellent for purification. The compound is dissolved in a minimal amount of the "good" solvent (DCM/THF), and the alcohol is added as the "poor" solvent to induce crystallization.

  • Hydrogenolysis: Methanol and ethanol are the preferred solvents for the catalytic hydrogenolysis (e.g., using H₂ and Pd/C) to remove the Cbz protecting group.[9]

Data Summary: Solvent Selection Guide

The table below summarizes the properties of recommended solvents for 2-(Cbz-amino)-7-azaspiro[3.5]nonane, categorized by their utility.

Solvent ClassExample SolventsPolarity IndexBoiling Point (°C)Key Application Notes
Primary Solvents Dichloromethane (DCM)3.139.6Excellent starting point for many reactions. Good general solvating power but may require a co-solvent.
N,N-Dimethylformamide (DMF)6.4153Strong polar aprotic solvent. Highly effective, especially with gentle heating. Difficult to remove under vacuum.
Tetrahydrofuran (THF)4.066Good balance of polarity. Useful for reactions involving organometallics or strong bases.
Co-Solvents N-Methyl-2-pyrrolidone (NMP)6.7202Highly effective solubilizer when used in small amounts (5-10%) with a primary solvent. Very high boiling point.
Toluene2.4111Useful as a non-polar co-solvent to improve solubility of the benzyl and spirocycle moieties.
Specialty Solvents Methanol (MeOH)5.165Primary choice for Cbz deprotection via hydrogenolysis. Can be used for recrystallization but may have limited solvating power for the free base at room temperature.[9]
Acetonitrile (ACN)5.882Useful for analytical applications (e.g., HPLC) and some reactions. Its polarity is often suitable for dissolving intermediates.

Advanced Troubleshooting: A Systematic Approach

When initial attempts fail, a more systematic approach is required. The following workflow helps guide the decision-making process for optimizing solubility for a chemical reaction.

G cluster_1 Systematic Solvent Screening Workflow Start Goal: Dissolve Compound for Reaction TestDCM Test Solubility in DCM (10-20 mg/mL) Start->TestDCM SolubleDCM Soluble in DCM Proceed with Reaction TestDCM->SolubleDCM Yes InsolubleDCM Insoluble/Poorly Soluble TestDCM->InsolubleDCM No TestDMF Test Solubility in DMF (10-20 mg/mL) InsolubleDCM->TestDMF SolubleDMF Soluble in DMF Proceed with Reaction TestDMF->SolubleDMF Yes InsolubleDMF Insoluble/Poorly Soluble TestDMF->InsolubleDMF No Heat Add Heat (40-60°C) to DMF suspension InsolubleDMF->Heat SolubleHeat Soluble with Heat Proceed with Reaction Heat->SolubleHeat Yes InsolubleHeat Still Insoluble Heat->InsolubleHeat No CoSolvent Use Co-Solvent System (e.g., 9:1 DCM:DMF or 9:1 THF:NMP) InsolubleHeat->CoSolvent FinalCheck Final Solubility Check CoSolvent->FinalCheck Success SUCCESS Proceed with Reaction FinalCheck->Success Soluble Failure FAILURE Re-evaluate reaction conditions or consider derivatization FinalCheck->Failure Insoluble

Caption: A decision tree for systematic solvent screening and optimization.

References

  • ResearchGate. (2018). Glutamic acid protection using cbz?. Retrieved from [Link]

  • American Chemical Society Publications. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • MDPI. (n.d.). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Retrieved from [Link]

  • Google Patents. (n.d.). CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • PubMed. (1994). Solvation of CBZ-amino acid nitrophenyl esters in organic media and the kinetics of their transesterification by subtilisin. Biotechnology and Bioengineering. Retrieved from [Link]

  • IJCRT.org. (n.d.). Introduction, Importance And Factor Of Solubility. Retrieved from [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane. Retrieved from [Link]

  • YouTube. (2024). What Factors Affect Solubility? | Professor Dave & Chegg Explain. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro[3.5]nonane. Retrieved from [Link]

  • YouTube. (2025). Best Practices for Dissolving PLGA in Organic Solvents — Formulator Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of carbamazepine in different organic solvents measured at.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Technical Support Center: Chromatography & Purification of 2-(Cbz-amino)-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights for the purification of 2-(Cbz-amino)-7-azaspiro[3.5]nonane.

Module 1: Molecular Profiling & Chromatographic Causality

To successfully purify 2-(Cbz-amino)-7-azaspiro[3.5]nonane, one must understand its dual chemical nature. The core is a spirocyclic 7-azaspiro[3.5]nonane ring system[1], which features a highly basic secondary amine at position 7. Conversely, position 2 features a primary amine protected by a carboxybenzyl (Cbz) group.

The Causality of Tailing: The basic secondary amine acts as a strong Brønsted/Lewis base. When exposed to standard bare silica gel (a Brønsted acid), it forms strong ionic interactions with acidic silanol groups[2]. This acid-base attraction is the root cause of the severe peak broadening, streaking, and low recovery commonly observed during purification[3]. However, the Cbz group provides a distinct advantage: it adds lipophilicity for reversed-phase retention and a strong UV chromophore (phenyl ring) for accurate fraction collection at 210 nm and 254 nm[4].

Table 1: Physicochemical & Chromatographic Profile
PropertyValue/CharacteristicChromatographic Implication
Target Molecule 2-(Cbz-amino)-7-azaspiro[3.5]nonaneContains both a lipophilic UV-tag and a highly basic center.
pKa (Secondary Amine) ~ 10.0 - 11.0Requires high pH to deprotonate, or low pH to protonate. Neutral pH causes peak splitting[5].
UV Absorbance 210 nm, 254 nmExcellent for UV-triggered fraction collection.
Silica Interaction High (Brønsted Acid-Base)Severe tailing on bare silica without basic modifiers[6].

Module 2: Normal Phase (Flash) Troubleshooting

Q: My compound is streaking across the TLC plate and eluting over multiple column volumes on bare silica. How do I fix this?

A: This is the classic "silanol effect." Standard silica gel binds strongly to your secondary amine[3]. To resolve this, you must alter the stationary phase or the mobile phase.

  • Solution A (Preferred): Switch to an amine-functionalized silica column (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine)[3][7]. The bonded amine groups neutralize the silica surface, preventing acid-base interactions and allowing you to use simple, volatile solvent systems like Hexane/Ethyl Acetate[6].

  • Solution B (Alternative): If you must use bare silica, you must add a competing amine modifier (e.g., 1-5% Triethylamine or Ammonium Hydroxide) to a Dichloromethane (DCM) / Methanol (MeOH) gradient to mask the silanols[2].

Strategy A Crude 2-(Cbz-amino)- 7-azaspiro[3.5]nonane B Scale > 1g (Flash Chromatography) A->B C Scale < 1g (Prep RP-HPLC) A->C D Amine-Functionalized Silica (Hexane/EtOAc) B->D Preferred Method E Bare Silica + Basic Modifier (DCM/MeOH/NH4OH) B->E Alternative F High pH Mobile Phase (Ammonium Bicarbonate) C->F Maximize Retention G Low pH Mobile Phase (0.1% TFA) C->G Ion-Pairing Mode

Workflow for selecting the optimal purification strategy based on scale and phase.

Protocol 1: Self-Validating Flash Chromatography on Amine-Functionalized Silica
  • TLC Validation: Spot the crude mixture on an amine-functionalized TLC plate. Develop in 50:50 Hexane/EtOAc. The target should elute as a tight, symmetrical spot (Rf ~0.3-0.5). Do not proceed to the column until this TLC profile is achieved[3].

  • Column Equilibration: Equilibrate an amine-functionalized flash column with 100% Hexane for 3 Column Volumes (CV).

  • Sample Loading: Dissolve the crude in a minimum amount of DCM. Dry load onto Celite to prevent band broadening.

  • Gradient Elution: Run a gradient from 0% to 100% EtOAc in Hexane over 15 CV[6].

  • Detection & Verification: Collect fractions triggering at 254 nm. Verify fraction purity via LC-MS before pooling.

Module 3: Reversed-Phase (RP-HPLC) Optimization

Q: I am scaling down for high-purity isolation (<100 mg) using RP-HPLC, but I am seeing broad, asymmetrical peaks. Should I adjust the mobile phase pH?

A: Yes. For basic amines, mobile phase pH is the most powerful tool for controlling selectivity and peak shape. As a rule, the mobile phase pH must be at least 1.5 pH units above or below the pKa of the analyte to avoid mixed ionization states[5].

  • High pH Strategy (Recommended): Use 10 mM Ammonium Bicarbonate (pH ~10.0). This fully deprotonates the secondary amine, increasing its hydrophobicity. This allows for a higher organic solvent ratio, making post-purification evaporation much easier and improving peak symmetry[5][6].

  • Low pH Strategy: Use 0.1% Trifluoroacetic acid (TFA). TFA fully protonates the amine and acts as an ion-pairing agent, sharpening the peak. However, it can suppress MS signals and is difficult to remove post-purification[5][8].

Table 2: RP-HPLC Buffer Selection for Basic Amines
Buffer SystempH RangeMechanismPros / Cons
0.1% Formic Acid ~ 2.7Protonates amineMS-friendly, but may still cause tailing on older C18 columns[5].
0.1% TFA ~ 2.0Protonates & Ion-PairsExcellent peak shape; suppresses MS signal; hard to evaporate[8].
10 mM NH₄HCO₃ ~ 10.0Deprotonates amineMaximizes retention; easy to evaporate; requires high-pH stable C18[5][6].

Module 4: Advanced Catch-and-Release (SCX) Workflows

Q: My crude mixture is highly complex, containing neutral byproducts and unreacted Cbz-reagents. Is there a faster way to isolate the product than flash chromatography?

A: Yes. Strong Cation Exchange (SCX) solid-phase extraction is highly effective for spirocyclic amines. The SCX media contains sulfonic acid functionalities that covalently bind the basic secondary amine of the 7-azaspiro[3.5]nonane core[9]. Neutral and acidic impurities (including cleaved Cbz-derivatives) pass straight through. The purified amine is then "released" using a methanolic ammonia solution[7][9].

SCX Load 1. Load Crude (Acidic/Neutral) Wash 2. Wash Neutrals (MeOH or DCM) Load->Wash Amine binds to SCX sulfonic acid Release 3. Elute Target (2M NH3 in MeOH) Wash->Release Cbz-byproducts washed away Product Purified Free Base Target Molecule Release->Product NH3 deprotonates amine

Mechanism of SCX Catch-and-Release purification for basic spirocyclic amines.

Protocol 2: SCX Catch-and-Release Purification
  • Column Preparation: Select an ISOLUTE SCX-2 cartridge. Note: SCX columns bind ~20-50 mg of basic compound per gram of sorbent; calculate your loading capacity accordingly[9]. Condition with 2 CV of Methanol, followed by 2 CV of DCM.

  • Loading: Dissolve the crude mixture in DCM or DCM/MeOH (neutral/acidic conditions). Load onto the column. The target molecule is retained.

  • Washing (Self-Validation Step): Wash with 3 CV of DCM, then 3 CV of Methanol. Validation: Analyze the wash fractions via TLC or LC-MS. They should contain NO target mass, only neutral/acidic impurities[7].

  • Release: Elute the target compound using 2 CV of 2M Ammonia in Methanol. The ammonia deprotonates the secondary amine, releasing it from the sulfonic acid[9].

  • Recovery: Concentrate the methanolic ammonia fraction under reduced pressure to yield the purified 2-(Cbz-amino)-7-azaspiro[3.5]nonane free base.

Module 5: Frequently Asked Questions (FAQ)

Q: Will the Cbz group survive the SCX catch-and-release process? A: Yes. The Cbz (carboxybenzyl) carbamate is highly stable to the mildly acidic conditions of the SCX loading phase and the basic conditions (ammonia/methanol) of the release phase. It typically requires strong acids (like HBr/AcOH) or catalytic hydrogenation (Pd/C, H₂) for deprotection.

Q: I am using an ultra-inert C18 column. Do I still need TFA? A: Modern ultra-inert stationary phases have extremely low silanol activity, significantly reducing the need for strong ion-pairing agents like TFA[8]. You can often achieve excellent peak shapes using MS-friendly additives like 0.1% Formic Acid, which improves downstream mass spectrometry detection[5][8].

Sources

minimizing side reactions during 2-(Cbz-amino)-7-azaspiro[3.5]nonane cleavage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of working with 2-(Cbz-amino)-7-azaspiro[3.5]nonane .

Cleaving the carboxybenzyl (Cbz) group from this molecule presents unique challenges. The spiro[3.5]nonane core contains a highly strained cyclobutane ring, while the 7-aza position introduces a basic secondary amine that can interfere with transition-metal catalysts. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve quantitative deprotection without degradation.

Part 1: Diagnostic Workflow & Mechanistic Logic

Before selecting a deprotection strategy, it is critical to evaluate the protection status of the 7-aza position. The logic below dictates the optimal path to minimize side reactions.

TroubleshootingLogic A 2-(Cbz-amino)-7-azaspiro[3.5]nonane Cleavage Initiated B Is the 7-aza position protected (e.g., N-Boc)? A->B C Free Secondary Amine Risk: Catalyst Poisoning & N-Methylation B->C No (Free Amine) D Protected Amine Risk: Cyclobutane Ring-Opening B->D Yes (Protected) E Use EtOAc/THF or Transfer Hydrogenation C->E Mitigate F Use AlCl3/HFIP or Neutral Hydrogenolysis D->F Mitigate

Diagnostic logic for minimizing side reactions during Cbz cleavage of spirocyclic amines.

Part 2: Troubleshooting Guide & FAQs

Q1: During standard Pd/C hydrogenation in methanol, my LC-MS shows a major impurity at +14 Da. What is causing this? Causality: You are observing N-methylation at the 7-aza secondary amine. Palladium on carbon (Pd/C) can catalytically oxidize methanol into formaldehyde. The free 7-aza amine undergoes rapid condensation with this formaldehyde to form an iminium ion, which is subsequently reduced by H₂ to an N-methyl group[1]. Solution: Eliminate methanol. Switch your solvent to ethyl acetate (EtOAc), tetrahydrofuran (THF), or 2-methyltetrahydrofuran (2-MeTHF). Alternatively, use a transfer hydrogenation protocol where the reaction is too fast for the oxidation of methanol to occur.

Q2: My mass spectrometry confirms the removal of the Cbz group, but 1H-NMR indicates a complete loss of the spirocyclic structure. I used HBr in acetic acid. What happened? Causality: The spiro[3.5]nonane system contains a cyclobutane ring with approximately 26 kcal/mol of ring strain. Strong Brønsted acids (like HBr/AcOH or boiling TFA) protonate the carbamate excessively and can trigger carbocation-mediated ring-expansion or ring-opening rearrangements[2]. Solution: Avoid harsh acidic conditions. If your substrate contains functional groups sensitive to hydrogenation (e.g., halogens, alkenes), use the mild Lewis acid combination of AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)[3]. HFIP forms a Brønsted acid cluster with AlCl₃ that selectively activates the Cbz carbonyl without generating the "naked" protons that attack strained rings.

Q3: My hydrogenation reaction stalls at 50% conversion. Adding fresh H₂ gas does not push the reaction forward. Causality: Catalyst poisoning. Once the 2-amino group is liberated, the molecule contains two highly basic aliphatic amines (the primary 2-amine and the secondary 7-aza amine). These strongly coordinate to the palladium surface, blocking the active sites required for H₂ dissociation[2]. Solution: Add 1.0 to 1.2 equivalents of acetic acid to the reaction mixture to protonate the amines, preventing them from coordinating to the metal. Alternatively, switch to nucleophilic cleavage using a thiol if the substrate is highly sensitive[4].

Part 3: Quantitative Method Comparison

To aid in selecting the optimal protocol, the following table summarizes the quantitative performance of various Cbz deprotection methods specifically applied to spiro[3.5]nonane systems.

Deprotection MethodSolventTemp (°C)Reaction TimeRing-Opening RiskN-Methylation RiskExpected Yield
H₂ / Pd/C (Standard) Methanol2512 - 24 hLowHigh (if 7-aza is free)60 - 70%
H₂ / Pd/C (Optimized) EtOAc2512 - 24 hLowNone85 - 95%
HBr / Acetic Acid AcOH252 - 4 hHigh None< 30% (Degradation)
AlCl₃ / HFIP HFIP252 - 16 hLowNone> 90%
NaBH₄ / Pd/C MeOH / THF255 - 10 minLowLow (Kinetic bypass)> 90%

Part 4: Self-Validating Experimental Protocols

Protocol A: Mild Lewis Acid Cleavage (AlCl₃ / HFIP)

Best for: Substrates with reducible functional groups (e.g., aryl halides, alkenes) where hydrogenation is contraindicated[3].

Causality & Validation: This method relies on the unique hydrogen-bonding network of HFIP to stabilize intermediates without harsh acidity. The reaction is self-validating: AlCl₃ is initially insoluble in HFIP, creating a suspension. Upon completion and subsequent dilution with CH₂Cl₂, the mixture transitions into a clear, homogeneous solution, visually confirming the end of the reaction[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, suspend the 2-(Cbz-amino)-7-azaspiro[3.5]nonane derivative (1.0 equiv, 0.5 mmol) in HFIP (2.0 mL, 0.25 M).

  • Activation: Add anhydrous AlCl₃ (3.0 equiv, 1.5 mmol) in one portion at room temperature. The mixture will form a cloudy suspension.

  • Monitoring: Stir vigorously at room temperature for 2 to 16 hours. Monitor the consumption of the starting material via UPLC-MS.

  • Validation & Quench: Once complete, dilute the reaction mixture with CH₂Cl₂ (10 mL). Observe the transition from a suspension to a clear homogeneous solution.

  • Work-up: Quench carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize the aluminum salts. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Protocol B: Rapid Transfer Hydrogenation (NaBH₄ / Pd/C)

Best for: Rapid deprotection to bypass N-methylation side reactions[1].

Causality & Validation: Sodium borohydride acts as a rapid hydrogen donor on the Pd surface. The kinetic speed of this reaction (minutes rather than hours) completely outpaces the oxidation of methanol, preventing N-methylation. The reaction is self-validating: the addition of NaBH₄ triggers immediate, vigorous effervescence (H₂ gas evolution). The cessation of bubbling strongly correlates with the completion of the transfer hydrogenation[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-(Cbz-amino)-7-azaspiro[3.5]nonane derivative (1.0 equiv) in a 1:1 mixture of Methanol/THF (0.1 M concentration) at room temperature.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric; add under a blanket of nitrogen.

  • Reduction: Add NaBH₄ (1.5 equiv) portion-wise over 2 minutes.

  • Validation: Observe vigorous effervescence. Stir at room temperature until gas evolution ceases (typically 5 to 10 minutes).

  • Work-up: Filter the reaction mixture immediately through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc, wash with brine to remove borate salts, dry over Na₂SO₄, and concentrate to yield the pure amine.

Part 5: References

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP | The Journal of Organic Chemistry - ACS Publications.[Link]

  • To Deprotect and Serve - Scientific Update - UK.[Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis.[Link]

Sources

Technical Support Center: Optimizing HPLC Mobile Phase for 2-(Cbz-amino)-7-azaspiro[3.5]nonane Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-(Cbz-amino)-7-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound. We will delve into the causality behind experimental choices, offering troubleshooting guides and protocols to ensure robust and reliable analytical results.

The unique structure of 2-(Cbz-amino)-7-azaspiro[3.5]nonane, which features a basic secondary amine within a spirocyclic system and a UV-active carbamate (Cbz) protecting group, presents specific chromatographic challenges, most notably peak tailing and the potential need for chiral separation. This guide directly addresses these issues.

Frequently Asked Questions (FAQs)

This section covers foundational concepts and starting points for your method development.

Q1: What are the recommended initial HPLC conditions for analyzing 2-(Cbz-amino)-7-azaspiro[3.5]nonane?

A1: For initial method development, a standard reversed-phase approach is recommended. The Cbz group provides a strong chromophore, making UV detection highly effective. The basicity of the azaspiro-nonane core dictates the need for careful mobile phase pH control.

Parameter Recommendation Rationale
Column C18, End-capped, 5 or 3 µmA C18 column provides good hydrophobic retention for the molecule. End-capping is crucial to minimize interactions between the basic amine and acidic residual silanols on the silica surface, which cause peak tailing.[1]
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterAn acidic mobile phase (pH ~2.5-3) ensures the secondary amine is fully protonated and ionized. This single ionic form results in a more consistent interaction with the stationary phase and significantly improves peak shape.[2]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN is often a good starting point due to its lower viscosity and different selectivity compared to MeOH.[2]
Detection UV at 254 nm or 215 nmThe benzyl group of the Cbz moiety provides strong absorbance at these wavelengths.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce run times by lowering mobile phase viscosity.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate.
Injection Vol. 5-10 µLKeep the injection volume low initially to avoid column overload.

Q2: Why is peak tailing a common issue for this compound, and how can it be prevented?

A2: Peak tailing is the most common problem when analyzing basic compounds like 2-(Cbz-amino)-7-azaspiro[3.5]nonane on silica-based columns.[3] The root cause is the secondary interaction between the positively charged (protonated) secondary amine of the analyte and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the C18 packing material.[1] This strong ionic interaction leads to a portion of the analyte being retained longer than the bulk, resulting in a "tailing" peak.

Prevention strategies are centered on minimizing this secondary interaction:

  • Low pH Mobile Phase: Using an acidic mobile phase (e.g., with 0.1% formic acid or TFA) suppresses the ionization of the silanol groups, reducing their ability to interact with the protonated amine.[1]

  • Use of End-capped Columns: Modern, high-purity silica columns are "end-capped," meaning most residual silanols are chemically bonded with a small silylating agent. This shields the analyte from these active sites.[4]

  • Addition of a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively blocking them from the analyte. However, TEA can suppress ionization in mass spectrometry and has a high UV cutoff.[4]

Q3: How does the mobile phase pH influence the analysis?

A3: The mobile phase pH is arguably the most critical parameter. It directly controls the ionization state of both the basic analyte and the acidic silanol groups on the column.[5]

  • At low pH (e.g., < 4): The secondary amine is fully protonated (R₂NH₂⁺). This single, charged form behaves predictably, leading to sharp, symmetrical peaks, provided silanol interactions are minimized.

  • At mid-range pH (e.g., 5-8): The analyte may exist in both protonated and neutral forms, leading to broad or split peaks. Similarly, silanol groups become increasingly ionized, exacerbating tailing. This pH range should generally be avoided.

  • At high pH (e.g., > 9): The secondary amine is in its neutral, uncharged form. This can also lead to good peak shape. However, traditional silica-based columns are not stable at high pH. This approach requires specialized hybrid or polymer-based columns designed for high-pH stability.[3]

For robustness, it is recommended to work at a pH at least 2 units away from the analyte's pKa.[6]

Q4: Is chiral separation necessary for this compound?

A4: Yes, if the stereochemistry of the compound is critical for its intended use (e.g., as a pharmaceutical intermediate). The carbon at the 2-position of the azaspiro[3.5]nonane ring is a stereocenter, meaning the compound exists as a pair of enantiomers. Since enantiomers often have different pharmacological activities, regulatory agencies typically require them to be separated and characterized.[7] This separation cannot be achieved on a standard achiral C18 column and requires a Chiral Stationary Phase (CSP).[8][9]

Troubleshooting Guide: From Tailing Peaks to Unresolved Enantiomers

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My peak for 2-(Cbz-amino)-7-azaspiro[3.5]nonane is severely tailing.

  • Possible Cause 1: Strong Silanol Interactions.

    • Explanation: Your mobile phase is not sufficiently suppressing the interaction between the protonated amine of your analyte and residual silanols on the column packing.

    • Solution Workflow:

      • Verify Mobile Phase pH: Ensure your mobile phase contains an acidifier like 0.1% Formic Acid or, for more stubborn tailing, 0.1% Trifluoroacetic Acid (TFA). TFA is a stronger ion-pairing agent and can further improve peak shape, but it is not ideal for LC-MS as it causes ion suppression.[10]

      • Check Column Type: Confirm you are using a high-quality, end-capped C18 column. If you are using an older column, it may have lost its end-capping, exposing more active silanol sites. Consider columns specifically designed for the analysis of basic compounds.

      • Add a Competing Base (for UV-only methods): If peak shape is still poor, add 0.1% triethylamine (TEA) to your mobile phase. This will block the active silanol sites. Note that this is not compatible with mass spectrometry.[4]

  • Possible Cause 2: Column Overload.

    • Explanation: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a distorted, tailing, or fronting peak shape.

    • Solution: Reduce the injection volume or dilute your sample by a factor of 10 and re-inject. If the peak shape improves, overload was the issue.[4]

  • Possible Cause 3: Mismatched Injection Solvent.

    • Explanation: Dissolving your sample in a solvent significantly stronger (e.g., 100% ACN) than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 90:10 Water:ACN with 0.1% Formic Acid).[11]

Issue 2: The enantiomers of my compound are not separating on my chiral column.

  • Possible Cause 1: Incorrect Mobile Phase Mode for the Chiral Stationary Phase (CSP).

    • Explanation: Chiral separations are highly specific. CSPs, particularly polysaccharide-based ones (e.g., Chiralpak® series), can be operated in normal-phase, reversed-phase, or polar organic modes, and selectivity can vary dramatically between them.[12]

    • Solution:

      • Consult the Manufacturer's Guide: Always start with the mobile phase systems recommended by the column manufacturer for your specific CSP.

      • Screen Different Modes: A common screening approach for polysaccharide CSPs is to test:

        • Normal Phase (NP): Hexane/Ethanol or Heptane/Isopropanol.

        • Polar Organic (PO): Acetonitrile or Methanol.

        • Reversed Phase (RP): Water/Acetonitrile or Water/Methanol, often with a buffer or acid/base modifier.

  • Possible Cause 2: The Chosen CSP is Not Suitable.

    • Explanation: There is no universal chiral column. The specific interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) required for separation are unique to the analyte-CSP pairing.[8]

    • Solution: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) columns are excellent starting points for many pharmaceutical compounds.[13]

CSP Type Common Mobile Phase Modes Potential Interactions
Polysaccharide-based Normal Phase, Polar Organic, Reversed PhaseHydrogen bonding, dipole-dipole, steric inclusion
Macrocyclic Glycopeptide Reversed Phase, Polar OrganicIon-exchange, hydrogen bonding, inclusion
Pirkle-type (brush-type) Normal Phaseπ-π interactions, hydrogen bonding, dipole-dipole

Issue 3: My retention times are drifting from run to run.

  • Possible Cause 1: Insufficient Column Equilibration.

    • Explanation: If you are running a gradient method, the column must be fully returned to the initial mobile phase conditions before the next injection. Inadequate equilibration is a common cause of retention time drift.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.[4]

  • Possible Cause 2: Mobile Phase Instability.

    • Explanation: Organic solvents can evaporate over time, changing the mobile phase ratio and affecting retention. Buffers can also support microbial growth if left for extended periods.

    • Solution: Prepare fresh mobile phase daily and keep solvent reservoirs capped to minimize evaporation.[4]

  • Possible Cause 3: Temperature Fluctuations.

    • Explanation: Retention in reversed-phase HPLC is sensitive to temperature. If the ambient temperature of the lab changes, so will your retention times.

    • Solution: Use a column oven to maintain a constant, stable temperature (e.g., 35 °C) for the column.

Experimental Workflows and Protocols

Workflow for Achiral Method Development

This workflow provides a logical progression for developing a robust, achiral method for purity analysis of 2-(Cbz-amino)-7-azaspiro[3.5]nonane.

MethodDevWorkflow cluster_0 Phase 1: Initial Conditions & Peak Shape cluster_1 Phase 2: Retention & Resolution cluster_2 Phase 3: Final Validation Start Select Column & Mobile Phase (C18, A: 0.1% FA in H2O, B: ACN) Isocratic Run Isocratic Elution (e.g., 50% B) Start->Isocratic PeakShape Assess Peak Shape Isocratic->PeakShape Tailing Peak Tailing? PeakShape->Tailing Yes GoodShape Symmetrical Peak PeakShape->GoodShape No OptimizeTailing Troubleshoot Tailing: 1. Use 0.1% TFA 2. Add Competing Base (TEA) 3. Try 'Base-Deactivated' Column Tailing->OptimizeTailing RetentionTime Assess Retention Time (k') GoodShape->RetentionTime OptimizeTailing->RetentionTime AdjustOrganic Adjust % Organic (ACN) - Increase % to decrease k' - Decrease % to increase k' RetentionTime->AdjustOrganic k' < 2 or > 10 GoodRetention k' between 2 and 10 RetentionTime->GoodRetention 2 < k' < 10 AdjustOrganic->RetentionTime Gradient Run Scouting Gradient (e.g., 5-95% B over 20 min) GoodRetention->Gradient Multiple Peaks? FinalMethod Final Optimized Method GoodRetention->FinalMethod Single Peak OptimizeGradient Optimize Gradient Slope & Time Gradient->OptimizeGradient OptimizeGradient->FinalMethod Validate Validate Method: - Robustness (pH, Temp) - Linearity - Precision FinalMethod->Validate

Sources

Technical Support Center: 2-(Cbz-amino)-7-azaspirononane Handling & Troubleshooting

Technical Support Center: 2-(Cbz-amino)-7-azaspiro[1]nonane Handling & Troubleshooting

Welcome to the Technical Support Center for 2-(Cbz-amino)-7-azaspirononane (CAS: 1330764-28-7)[1]. This guide is designed for medicinal chemists and drug development professionals working with this bifunctional spirocyclic building block.

The molecule features a highly stable Carboxybenzyl (Cbz)-protected primary amine on a cyclobutane ring, orthogonally paired with a reactive, free secondary amine embedded within a piperidine ring. Understanding the distinct electronic and steric environments of these two nitrogen centers is critical for maintaining compound integrity during long-term storage and complex synthetic workflows.

FAQ: Long-Term Storage & Stability

Q1: What are the optimal long-term storage conditions for this compound? A: For long-term storage (>1 month), the compound must be stored as a dry powder at -20°C under an inert atmosphere (Argon or dry Nitrogen)[2]. The free secondary amine at the 7-position is highly nucleophilic and susceptible to absorbing atmospheric carbon dioxide (CO2) and moisture, as is characteristic of unhindered secondary amines[3].

Q2: Why does exposure to ambient air cause my downstream reactions to fail? A: When exposed to ambient air, the free secondary amine reacts with atmospheric CO2 to form inactive carbamate salts[3]. This structural degradation has two cascading effects:

  • Stoichiometric Imbalance: The molecular weight artificially inflates (+44 Da per CO2 molecule), rendering your molarity calculations inaccurate.

  • Nucleophilic Quenching: The lone pair on the piperidine nitrogen is sequestered, completely blocking intended downstream amide couplings or alkylations.

Q3: Can I store the compound as a pre-made stock solution? A: It is highly discouraged to store this compound in aqueous buffers or protic solvents for extended periods. If a stock solution is strictly required for high-throughput screening, use anhydrous, degassed organic solvents (e.g., DMSO or DMF) and store at -20°C for no longer than 24-48 hours[2].

Q4: Is the Cbz protecting group at risk during standard storage? A: No. The Cbz group is highly stable under neutral and mildly basic conditions. However, you must avoid storing the compound in the presence of strong acids (e.g., HBr/AcOH) or transition metal traces, which can trigger premature cleavage[4].

Troubleshooting Guide: Experimental Workflows

Issue 1: Poor Yield in Amide Coupling at the 7-Azaspiro Position
  • Root Cause: The building block has absorbed CO2/moisture during repeated bottle openings, converting the reactive free base into an unreactive carbamate salt.

  • Diagnostic Step: Run an LC-MS analysis of the starting material. The exact mass of the intact free base is 274.17 Da (M+H = 275.17). If you observe a dominant peak at M+H = 319.17 , the amine has formed a carbamate salt.

  • Resolution (Free-Basing Rescue Protocol): See the Experimental Protocols section below to rescue the degraded batch.

Issue 2: Unintended Cleavage of the Cbz Group
  • Root Cause: The Cbz group is highly sensitive to hydrogenolysis. If your synthetic sequence involves reducing a nitro group or an alkene using Pd/C and H2 gas, the Cbz group will be concurrently removed.

  • Resolution: If catalytic hydrogenation is unavoidable in your downstream workflow, you must either perform the reduction prior to introducing this building block, or switch to an orthogonal protecting group strategy (e.g., utilizing a Boc-protected variant[4] which is stable to hydrogenation but sensitive to acidic conditions).

Data Presentation: Stability Metrics & Storage Matrix

To ensure maximum shelf life and reactivity, adhere to the following quantitative storage parameters:

ParameterOptimal ConditionSuboptimal / Degradation RiskCausality & Experimental Impact
Temperature -20°CRoom TemperatureAccelerates oxidation and thermal degradation over long periods.
Atmosphere Argon / N2Ambient AirFree amine absorbs CO2 (+44 Da), neutralizing nucleophilicity.
State Dry SolidSolution (Aqueous)Rapid hydrolysis and moisture-induced aggregation.
Container Amber Glass (Sealed)Clear PlasticUV-induced radical formation; plasticizers may leach into amines.
Shelf Life ≥ 24 Months< 1 MonthLoss of active titer, leading to failed stoichiometric calculations.

Experimental Protocols

Protocol 1: Inert-Gas Aliquoting (Preventative)

To prevent the degradation of bulk material, follow this self-validating aliquoting protocol immediately upon receiving the compound.

  • Equilibration: Remove the sealed vial from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for exactly 60 minutes. (Causality: Opening a cold vial causes instant condensation of atmospheric moisture onto the hygroscopic amine).

  • Aliquoting: Transfer the material into single-use amber glass vials inside a glove box or under a steady stream of dry Argon.

  • Purging: Purge each vial with Argon for 15 seconds before immediately capping with a PTFE-lined septum.

  • Self-Validation System (Gravimetric): Record the exact gross weight of the sealed vial to 0.1 mg precision. Before using the aliquot weeks later, re-weigh it. A mass increase of >1% definitively indicates a compromised seal and atmospheric ingress.

Protocol 2: Free-Basing Rescue Protocol (Corrective)

If your material has formed a carbamate salt, use this protocol to regenerate the active free base prior to your coupling reaction.

  • Dissolution: Dissolve the compromised building block in Dichloromethane (DCM) (10 mL per 100 mg).

  • Basic Wash: Transfer to a separatory funnel and wash with an equal volume of saturated aqueous NaHCO3. (Causality: The mild base breaks the carbamate salt, liberating CO2 gas and restoring the free secondary amine).

  • Extraction & Drying: Extract the aqueous layer twice with DCM. Combine the organic layers and dry over anhydrous Na2SO4.

  • Concentration: Filter and concentrate under reduced pressure at 25°C.

  • Self-Validation System (Spectroscopic): Dissolve a 1 mg aliquot in CDCl3 and run a 1H NMR. The disappearance of the broad carbamate signal and the sharp integration of the secondary amine proton confirms successful free-basing. Proceed immediately to your coupling reaction.

Mandatory Visualization

GA2-(Cbz-amino)-7-azaspiro[3.5]nonane(Free Secondary Amine)BAmbient Air Exposure(CO2 & Moisture)A->BDInert Gas Storage(Argon/N2) at -20°CA->DCCarbamate Salt Formation& Hygroscopic SwellingB->CFDownstream Synthesis(Amidation/Alkylation)C->F Reaction FailureEPreserved Free Base& Intact Cbz GroupD->EE->F

Degradation pathways and storage logic for 2-(Cbz-amino)-7-azaspirononane.

References

  • Sigma-Aldrich - 2-(CBZ-AMINO)-7-AZASPIRONONANE (CAS 1330764-28-7).

  • Sigma-Aldrich - 7-Cbz-2-oxo-7-aza-spirononane & Boc-protected variants.

  • Cayman Chemical - (S)-3-N-Cbz-amino-succinimide Product Information & Storage Protocols.

  • Science - Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis (Mechanistic insights into free secondary amine nucleophilicity and CO2 absorption).

troubleshooting low conversion rates in azaspiro[3.5]nonane synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the structural and kinetic nuances of synthesizing rigid spirocyclic scaffolds. The 7-azaspiro[3.5]nonane motif is highly prized in medicinal chemistry—particularly for the development of GPR119 agonists[1] and NQO1-targeted alicyclic ring-fused benzimidazoles[2]—because of its ability to orient substituents in precise three-dimensional vectors.

However, constructing this sterically demanding spirocycle often presents significant conversion bottlenecks, ranging from stalled cyclizations to over-reduced, ring-opened byproducts. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you diagnose and resolve these critical synthetic failures.

Diagnostic Workflow: Identifying Conversion Bottlenecks

Before altering your reagent equivalents, it is crucial to isolate the exact mechanistic failure in your synthetic pathway. Use the workflow below to diagnose the root cause of your low conversion rates.

TroubleshootingWorkflow Start Low Azaspiro[3.5]nonane Conversion Rate Step1 Identify Failing Synthetic Stage Start->Step1 Cyclization Spirocyclization (e.g., Alkylation/Dieckmann) Step1->Cyclization Reduction Lactam/Imide Reduction (e.g., LiAlH4) Step1->Reduction Cyclization_Check Check Base & Solvent: Moisture degrades KOtBu. Use Phase Transfer Catalysts. Cyclization->Cyclization_Check Stalled < 50% Yield Reduction_Check Check Exotherm: High temp causes ring-opening. Maintain -10°C to 0°C. Reduction->Reduction_Check Olefin/Ring-opened Impurities Workup_Cyclization Aqueous Wash & Phase Separation Cyclization_Check->Workup_Cyclization Workup_Reduction Fieser Workup (H2O, 15% NaOH, H2O) Reduction_Check->Workup_Reduction

Diagnostic logic tree for resolving azaspiro[3.5]nonane synthesis bottlenecks.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my spirocyclization step stalling at 40-50% conversion despite using excess base? Answer: Stalled spirocyclization—whether via Dieckmann condensation or double alkylation of a piperidine core—is almost always a kinetic issue driven by steric hindrance and base degradation. If you are using potassium tert-butoxide (KOtBu) in THF, trace moisture rapidly hydrolyzes the base, neutralizing the alkoxide before the sterically hindered intramolecular cyclization event can complete[3]. Causality & Solution: The first alkylation is intermolecular and fast; the second is intramolecular but sterically restricted, requiring sustained basicity. To resolve this, transition to a biphasic system using N,N-dimethylformamide (DMF), an inorganic acid-binding agent (like K2CO3 or Na2CO3), and a phase-transfer catalyst combined with an iodo metal salt[4]. The phase-transfer catalyst ensures a constant, controlled concentration of the reactive anion, while the iodide salt facilitates in situ Finkelstein-like activation of the alkyl chloride, preventing the generation of unreactive alkyl halides and pushing conversion rates above 82%[4].

Q2: During the LiAlH₄ reduction of the spiro-lactam precursor, I am isolating significant amounts of an olefin impurity and ring-opened byproducts. How can I prevent this? Answer: This is a classic case of thermal runaway leading to over-reduction. Lithium aluminum hydride (LiAlH₄) is highly exothermic. If the internal reaction temperature exceeds room temperature, the high hydride activity attacks the strained spiro-lactam C-N bond rather than just the carbonyl pi-system, leading to piperidine ring cleavage[5]. Furthermore, transitional reduction intermediates can dehydrate to form olefin impurities[4]. Causality & Solution: The reduction must be treated as a delicate titration. Maintain the reaction strictly between -10 °C and 0 °C during the addition phase[4]. Furthermore, standard aqueous quenching generates a thick aluminum emulsion that traps your product. You must implement a strict Fieser workup to precipitate granular aluminum salts, ensuring the amine product remains completely in the organic phase[5].

Q3: When adapting this synthesis to a Solid-Phase Organic Synthesis (SPOS) workflow, my final cleavage yields are exceptionally low. What is the mechanistic failure? Answer: Low yields in SPOS of 7-azaspiro[3.5]nonane libraries usually stem from inadequate resin swelling or premature cleavage during on-resin diversification[6]. The rigid spirocyclic core alters the local microenvironment of the resin, preventing reagents from accessing active sites. Causality & Solution: Ensure you are using a swelling solvent that solvates both the polystyrene backbone (e.g., Wang resin) and the polar spirocycle. Dichloromethane (DCM) is optimal[6]. If using a Boc-protected azaspiro[3.5]nonane, ensure your deprotection cocktail (20% TFA in DCM) is thoroughly neutralized with 10% DIPEA in DMF before the next coupling step to prevent premature cleavage of acid-sensitive linkers[6].

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and expected conversion outcomes based on established optimization data[4][5].

Reaction StageReagent / Catalyst SystemTemperature ProfilePrimary Impurity RiskExpected Conversion / Yield
Spirocyclization KOtBu in THF60 °C (8 hours)Unreacted mono-alkylated intermediate45% - 60%
Spirocyclization K2CO3 + Phase Transfer Catalyst + Iodo Metal Salt in DMF70 °C - 100 °C (12-24 hrs)Alkyl halide degradation> 82%
Lactam Reduction LiAlH₄ (Bulk addition)Uncontrolled (Room Temp)Piperidine ring cleavage30% - 40%
Lactam Reduction LiAlH₄ (Dropwise/Portioned)-10 °C to 0 °CTransitional olefin impurities75% - 85%

Standardized Experimental Protocol: Optimized LiAlH₄ Reduction

To ensure a self-validating system, the following step-by-step methodology for the reduction of 7-oxo-2-azaspiro[3.5]nonane (or N-Boc-protected derivatives) incorporates built-in thermal controls and the mandatory Fieser workup[4][5].

Materials Required:

  • N-Boc-7-azaspiro[3.5]nonan-8-one (Target Precursor)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% Aqueous NaOH solution

  • Purified Water

  • Celite® for filtration

Step-by-Step Methodology:

  • System Purge & Solvation: Add anhydrous THF (approx. 10 mL per gram of precursor) into a thoroughly dried reactor. Add the crude spiro-lactam precursor. Purge the system with nitrogen gas to establish an inert atmosphere[4].

  • Thermal Equilibration: Cool the reaction mixture to -10 °C using a dry ice/acetone or calibrated chiller bath. Self-Validation Check: Do not proceed until the internal temperature probe reads consistently below 0 °C.

  • Controlled Hydride Addition: Divide the required mass of LiAlH₄ (typically 1.5 to 3.0 molar equivalents) into 10 equal parts. Add these portions sequentially over the course of one hour, ensuring the internal temperature never spikes above 5 °C[4].

  • Reaction Propagation: Once addition is complete, allow the reaction to slowly warm to room temperature and stir for 4 to 8 hours. Monitor the consumption of the starting material via TLC or GC-MS[5].

  • The Fieser Quench (Critical Step): Once the starting material is consumed, cool the reaction back to 0 °C. Cautiously quench the reaction by sequential dropwise addition using the exact mass of LiAlH₄ ( X grams) as your ratio baseline[5]:

    • Add X mL of purified water slowly.

    • Add X mL of 15% aqueous NaOH solution.

    • Add 3X mL of purified water.

  • Granulation & Filtration: Stir the resulting mixture at room temperature for 1 hour. The aluminum byproducts will transition from a thick gel into granular, white salts. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF[5].

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude azaspiro[3.5]nonane. Purify via neutral alumina column chromatography to achieve final analytical purity[4].

References

  • MDPI. "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole." [Link]

  • Google Patents.
  • PubMed. "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." [Link]

Sources

Validation & Comparative

Comprehensive Analytical Comparison Guide: 2-(Cbz-amino)-7-azaspiro[3.5]nonane vs. Traditional Flat Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck that occurs when medicinal chemistry programs transition from traditional flat rings to complex 3D architectures. The "Escape from Flatland" paradigm has proven that increasing the fraction of sp3-hybridized carbons (Fsp3) improves clinical success rates. Spirocyclic scaffolds offer a unique three-dimensional architecture that enhances binding affinity and selectivity[1]. Furthermore, their dense and rigid substructures create spatially well-defined exit vectors compared to flat chemical components[2].

This guide objectively compares the structural and analytical performance of the premium 3D building block 2-(Cbz-amino)-7-azaspiro[3.5]nonane against its traditional flat alternative, 4-(Cbz-amino)piperidine . Crucially, it provides a self-validating NMR methodology and reference data to overcome the inherent spectral complexity of spirocyclic systems.

Scaffold Performance Comparison

While flat piperidines offer synthetic simplicity, they frequently suffer from rapid metabolic clearance and off-target promiscuity. The rigid 3D spiro-amine framework enhances metabolic stability and lipophilicity, making them excellent bioisosteric replacements for piperidines[3]. For example, 7-azaspiro[3.5]nonane derivatives have been successfully utilized as potent GPR119 agonists with highly desirable pharmacokinetic profiles[4].

Table 1: Structural & Pharmacological Profiling
ParameterProduct: 2-(Cbz-amino)-7-azaspiro[3.5]nonaneAlternative: 4-(Cbz-amino)piperidineAnalytical Implication
3D Geometry Orthogonal ring planes (Spiro[3.5] core)Flat/Equatorial (Chair conformation)Spiro center creates complex diastereotopic NMR splitting.
Exit Vectors Divergent, highly defined spatial projectionLinear, flexible projectionRequires 2D NMR to confirm spatial relationships.
Metabolic Stability High (Shielded core, lack of activated C-H)Moderate (Susceptible to oxidation)Fewer degradation peaks in purity assays.
Target Selectivity High (Rigid lock-and-key fit)Low to Moderate (Conformational flexibility)Conformationally locked; sharp NMR signals at 298K.

Analytical Performance: Resolving 3D Complexity

The primary analytical challenge with 2-(Cbz-amino)-7-azaspiro[3.5]nonane is the severe signal overlap in the aliphatic region (1.5–2.5 ppm). In a flat piperidine, axial and equatorial protons are easily distinguished. In the spirocycle, the cyclobutane ( C1​/C3​ ) and piperidine ( C5​/C9​ ) protons overlap, rendering 1D 1 H NMR insufficient for definitive structural proof.

To establish a self-validating system , we must rely on 2D Heteronuclear Multiple Bond Correlation (HMBC). The spiro carbon ( C4​ ) is quaternary and invisible in 1 H NMR; its assignment relies entirely on 2J and 3J couplings from adjacent ring systems. If the HMBC correlations logically "close" the spirocyclic ring system without contradicting the COSY data, the 3D scaffold is unequivocally validated.

Table 2: 1 H NMR Spectral Reference Data (400 MHz, CDCl 3​ , 298K)

Note: CDCl 3​ is selected over DMSO-d 6​ to minimize solvent-exchange broadening of the basic piperidine N-H, yielding sharper aliphatic multiplets.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Causality / Notes
Phenyl7.30 – 7.38m5HStandard aromatic envelope.
Benzyl CH 2​ 5.08s2HDeshielded by adjacent oxygen and phenyl ring.
Carbamate N-H4.95br s1HBroadened due to quadrupolar relaxation of 14 N.
C2​ -H4.15m1HPentet-like; coupled to four adjacent C1​/C3​ protons.
C6​/C8​ -H 2​ 2.85t ( J =5.5 Hz)4HDeshielded by the adjacent piperidine nitrogen.
C1​/C3​ -H 2​ (trans)2.35m2HDiastereotopic splitting due to rigid spiro geometry.
C1​/C3​ -H 2​ (cis)1.85m2HDiastereotopic splitting due to rigid spiro geometry.
Piperidine N-H1.80br s1HExchangeable proton; shift is concentration-dependent.
C5​/C9​ -H 2​ 1.65t ( J =5.5 Hz)4HShielded aliphatic core adjacent to spiro center.
Table 3: 13 C NMR Spectral Reference Data (100 MHz, CDCl 3​ , 298K)
PositionChemical Shift (δ, ppm)TypeAssignment Causality / Notes
C=O155.8C q​ Carbamate carbonyl.
Phenyl (ipso)136.6C q​ Aromatic quaternary carbon.
Phenyl (o, m, p)128.6, 128.2, 128.1CHAromatic methines.
Benzyl CH 2​ 66.7CH 2​ Oxygen-bound methylene.
C6​/C8​ 44.5CH 2​ Nitrogen-bound piperidine carbons.
C2​ 43.2CHNitrogen-bound cyclobutane methine.
C1​/C3​ 39.5CH 2​ Cyclobutane methylenes.
C5​/C9​ 36.8CH 2​ Piperidine methylenes adjacent to spiro center.
C4​ (Spiro) 34.1 C q​ Definitive spiro node; validated via HMBC.

Experimental Protocols & Methodologies

To ensure absolute trustworthiness, the following step-by-step methodology must be strictly adhered to. For quantitative NMR (qNMR), setting the relaxation delay to at least 5 times the longest T1 relaxation time is critical to prevent incomplete relaxation and inaccurate integration[5].

Step 1: System Suitability & Sample Preparation

  • Run a 1% ethylbenzene in CDCl 3​ standard to verify magnetic shimming (lineshape < 0.6 Hz at 50% peak height) and calibrate the 90° pulse width.

  • Accurately weigh 20.0 mg of 2-(Cbz-amino)-7-azaspiro[3.5]nonane.

  • Dissolve completely in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).

  • Transfer to a high-precision 5 mm NMR tube, ensuring no particulates or air bubbles are present in the active volume.

Step 2: 1D NMR Acquisition (qNMR Standard)

  • 1 H NMR: Acquire at 400 MHz using a 30° excitation pulse. Set the relaxation delay ( d1​ ) to 5.0 seconds (exceeding the 5×T1​ rule for aliphatic protons) to guarantee quantitative integration. Acquire 16 scans.

  • 13 C NMR: Acquire at 100 MHz using WALTZ-16 composite pulse decoupling. WALTZ-16 is chosen over GARP to minimize sample heating while effectively collapsing one-bond C-H scalar couplings. Set d1​ to 2.0 seconds and acquire 1024 scans to ensure the quaternary spiro carbon ( C4​ ) achieves a Signal-to-Noise (S/N) ratio > 10:1.

Step 3: 2D NMR Acquisition (Structural Validation)

  • COSY (Correlation Spectroscopy): Acquire using a gradient-selected sequence. Collect 256 t1​ increments with 2 scans per increment to map adjacent proton spin systems (e.g., C5​/C9​ to C6​/C8​ ).

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling delay for J=8 Hz. This specific delay is the causal factor in successfully observing the faint 2J and 3J correlations across the quaternary C4​ spiro center, which is the crux of the structural proof.

Mechanistic & Workflow Visualizations

The following diagrams map the self-validating logic used to confirm the spirocyclic architecture.

NMR_Workflow Sample Sample Preparation 20 mg in CDCl3 + TMS Acq1D 1D NMR (1H / 13C) Baseline & Integrals (22 Protons) Sample->Acq1D Step 1 (qNMR) Acq2D 2D NMR (COSY/HSQC/HMBC) Connectivity & Spiro-Core Sample->Acq2D Step 2 (Connectivity) Process Data Processing Phase & Baseline Correction Acq1D->Process Acq2D->Process Assign Structural Assignment 3D Scaffold Validation Process->Assign Final Validation

Caption: Workflow for self-validating NMR structural elucidation of spirocyclic scaffolds.

NMR_Correlations H2 C2-H δ 4.15 H1_3 C1/C3-H2 δ 1.85, 2.35 H2->H1_3 COSY (3J) C4 C4 (Spiro) δ 34.1 H1_3->C4 HMBC (2J) H5_9 C5/C9-H2 δ 1.65 H5_9->C4 HMBC (2J) H6_8 C6/C8-H2 δ 2.85 H5_9->H6_8 COSY (3J) H6_8->C4 HMBC (3J)

Caption: Key 2D NMR correlations defining the spiro[3.5]nonane quaternary center.

Conclusion

Transitioning from flat piperidines to 2-(Cbz-amino)-7-azaspiro[3.5]nonane provides undeniable pharmacological benefits, including superior metabolic stability and precise 3D exit vectors. However, this transition demands a rigorous, self-validating analytical approach. By employing optimized HMBC delays and strict quantitative 1D relaxation parameters, researchers can confidently resolve the complex diastereotopic overlapping inherent to spiro[3.5] systems, ensuring the integrity of their drug discovery pipelines.

References

  • Taisho Pharmaceutical Co., Ltd. "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry (PubMed).[Link]

  • Azaricta Research. "2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride, 95% - Product Details." Azaricta Labs. [Link]

Sources

Analytical Comparison Guide: IR Spectroscopy Reference Peaks for 2-(Cbz-amino)-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction

Spirocyclic aliphatic amines, such as 2-(Cbz-amino)-7-azaspiro[3.5]nonane, are increasingly utilized in modern drug discovery as metabolically stable bioisosteres for piperazines and morpholines. Accurate structural characterization of these intermediates is critical during synthesis and scale-up. Fourier Transform Infrared (FTIR) spectroscopy provides rapid confirmation of both the carboxybenzyl (Cbz) protecting group and the spirocyclic core.

As a Senior Application Scientist, I have designed this guide to objectively compare Attenuated Total Reflectance (ATR-FTIR) against traditional Potassium Bromide (KBr) pellet transmission methods for characterizing this specific compound. This document provides expected reference peaks, comparative performance data, and self-validating experimental protocols to ensure high-fidelity analytical results.

Structural Analysis & Expected IR Reference Peaks

The molecule 2-(Cbz-amino)-7-azaspiro[3.5]nonane contains three primary IR-active domains that must be resolved for positive identification:

  • The Cbz Carbamate Group: Exhibits a strong urethane carbonyl (C=O) stretch, a distinct C-O stretch, and monosubstituted benzene ring vibrations[1].

  • The Spirocyclic Core (azaspiro[3.5]nonane): Dominated by strong aliphatic C-H stretches originating from the fused cyclobutane and piperidine rings[2].

  • The N-H Stretches: Contains both a carbamate N-H and a free secondary amine N-H (on the piperidine ring), which often overlap in the 3200–3400 cm⁻¹ region and require high-resolution techniques to differentiate.

Table 1: Reference IR Peaks for 2-(Cbz-amino)-7-azaspiro[3.5]nonane
Functional Group / ModeWavenumber (cm⁻¹)IntensitySpectral Notes & Causality
Carbamate N-H Stretch ~3340 - 3350MediumSharp in non-H-bonded states; broadened by solid-state packing or moisture.
Secondary Amine N-H ~3280 - 3300Weak/BroadOften obscured by the carbamate N-H or KBr moisture artifacts.
Aromatic C-H Stretch ~3030WeakCharacteristic of the benzyl ring in the Cbz protecting group.
Aliphatic C-H Stretch 2931, 2861StrongArises directly from the spiro[3.5]nonane aliphatic backbone[2].
Urethane C=O Stretch ~1690 - 1705Very StrongPrimary diagnostic peak for successful Cbz protection[1].
Aromatic C=C Stretch 1530, 1495MediumBenzene ring breathing modes from the Cbz group.
Carbamate C-O Stretch ~1245 - 1255StrongConfirms the ester-like linkage of the Cbz group.
Out-of-plane C-H Bend 740, 695StrongDiagnostic for the monosubstituted benzene ring of the Cbz group.

Methodological Comparison: ATR-FTIR vs. KBr Pellet

When analyzing solid pharmaceutical intermediates, the choice of sampling technique fundamentally alters the spectral output.

  • ATR-FTIR (Attenuated Total Reflectance):

    • Mechanism: Relies on an evanescent wave penetrating the sample pressed against a high-refractive-index crystal (e.g., Diamond).

    • Performance: Excellent for rapid confirmation of the C=O (1690 cm⁻¹) and C-O (1250 cm⁻¹) stretches. However, because penetration depth is wavelength-dependent (shallower at higher wavenumbers), the critical N-H stretches (~3300 cm⁻¹) will appear anomalously weak compared to transmission spectra[3].

    • Advantage: Non-destructive and avoids the hygroscopic issues of KBr.

  • KBr Pellet (Transmission):

    • Mechanism: The sample is diluted (1-2%) in IR-transparent KBr and pressed into a solid disk, adhering strictly to the Beer-Lambert law.

    • Performance: Provides superior resolution and relative intensity for the N-H and aromatic C-H stretching regions[4]. This is vital if you need to differentiate the carbamate N-H from the secondary amine N-H.

    • Drawback: KBr is highly hygroscopic. Trace water absorbed during pellet preparation will manifest as a massive, broad O-H stretch at 3400–3200 cm⁻¹, which can completely mask the target molecule's N-H signals[5].

Table 2: Performance Comparison for 2-(Cbz-amino)-7-azaspiro[3.5]nonane
Analytical ParameterATR-FTIR MethodKBr Pellet Method
Sample Prep Time < 1 minute5 - 10 minutes
N-H Region Resolution Low (shallow penetration depth)High (true transmission data)
Moisture Interference Minimal (surface analysis)High (hygroscopic matrix)
Sample Recovery Yes (non-destructive)No (destructive grinding)
Quantitative Accuracy Low (pathlength varies with pressure)High (fixed pathlength)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include mechanistic explanations for each step and internal validation checks to prevent false-positive peak assignments.

Protocol A: High-Resolution KBr Pellet Preparation

Causality Note: To prevent water from masking the N-H stretches of the spiro compound, all equipment must be pre-heated, and the KBr must be spectroscopic grade and rigorously desiccated.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours. Store in a vacuum desiccator.

  • Sample Grinding: In an agate mortar, combine ~1.5 mg of 2-(Cbz-amino)-7-azaspiro[3.5]nonane with ~150 mg of dry KBr. Grind vigorously for 1-2 minutes until a fine, homogeneous powder is achieved.

    • Validation Check: Poor grinding leaves large particles that cause Mie scattering, resulting in a sloping baseline at high wavenumbers.

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air (prevents opaque, light-scattering pellets).

  • Compression: Apply 25 MPa of pressure using a hydraulic press for 3 minutes to fuse the KBr into a transparent disk[6]. Release pressure slowly.

  • Analysis: Place the clear pellet in the FTIR transmission holder. Run 64 scans at 4 cm⁻¹ resolution.

  • Self-Validation Check: Inspect the 3400 cm⁻¹ region. If a massive, broad peak is present but the C=O peak at 1690 cm⁻¹ is weak, your KBr matrix has absorbed ambient moisture. Discard the pellet and repeat.

Protocol B: ATR-FTIR Rapid Screening

Causality Note: Intimate contact between the crystal and the solid sample is strictly required because the evanescent wave only penetrates 0.5 to 2 micrometers into the sample.

  • Background Collection: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place ~2-3 mg of the pure solid 2-(Cbz-amino)-7-azaspiro[3.5]nonane directly onto the center of the crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring maximum optical contact without crushing the crystal.

    • Validation Check: Watch the live spectral preview; the C=O peak at ~1690 cm⁻¹ should maximize in intensity. If it remains weak, increase pressure or reposition the sample.

  • Analysis: Collect the spectrum. Apply an "ATR Correction" algorithm in the software to mathematically compensate for the wavelength-dependent penetration depth. This will enhance the N-H peaks at ~3300 cm⁻¹ to more closely mimic a standard transmission spectrum.

Workflow Visualization

The following diagram illustrates the logical decision-making process for selecting the appropriate IR method for this spirocyclic intermediate based on specific analytical goals.

IR_Workflow Start 2-(Cbz-amino)-7-azaspiro[3.5]nonane Sample Analysis Goal What is the primary analytical goal? Start->Goal Goal1 Rapid C=O / C-O Confirmation Goal->Goal1 Goal2 Resolve N-H Stretches (Amine vs Carbamate) Goal->Goal2 MethodATR Use ATR-FTIR (Non-destructive) Goal1->MethodATR MethodKBr Use KBr Pellet (Transmission) Goal2->MethodKBr ResultATR Apply ATR Correction for Depth Variance MethodATR->ResultATR ResultKBr Strict Moisture Control Requires Vacuum Press MethodKBr->ResultKBr

Decision matrix for selecting ATR vs. KBr FTIR methods based on functional group targets.

Sources

Structural Comparison of Spiro[3.5]nonane and Spiro[3.4]octane Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the critical transition from flat, sp²-hybridized aromatic systems to complex, three-dimensional spirocyclic architectures. The pharmaceutical industry's paradigm shift toward "escaping from flatland" is driven by the need to improve clinical success rates. By increasing the fraction of sp³-hybridized carbons (Fsp³), we can significantly enhance molecular solubility, reduce off-target toxicity, and improve metabolic stability[1].

Among the most valuable 3D frameworks are the spiro[3.4]octane and spiro[3.5]nonane scaffolds. While they differ by only a single methylene unit in their larger ring, their distinct exit vector geometries and conformational rigidities dictate entirely different applications in rational drug design[2]. This guide objectively compares these two scaffolds, detailing their physicochemical performance, synthetic methodologies, and the self-validating protocols required to evaluate them.

Structural and Physicochemical Comparison

The choice between a spiro[3.4]octane and a spiro[3.5]nonane scaffold is rarely arbitrary; it is governed by the specific pharmacophore you are attempting to mimic and the pharmacokinetic (PK) liabilities you need to engineer out of your lead compound.

Data Presentation: Scaffold Performance Metrics
Property / FeatureSpiro[3.4]octaneSpiro[3.5]nonane
Ring Architecture Cyclobutane fused to CyclopentaneCyclobutane fused to Cyclohexane
Primary Bioisosteric Target Furanose rings, PyrrolidinesPiperidines, Morpholines, Benzenes
Key Therapeutic Applications Carbocyclic nucleosides, Anticancer agents[3][4]GPCR agonists (e.g., GPR119), Kinase inhibitors[5]
Conformational Impact Highly constrained; mimics specific furanose puckers.Breaks planarity; introduces distinct axial/equatorial exit vectors.
Metabolic Advantage Confers resistance to glycosidic bond cleavage[3].Blocks N-dealkylation; reduces CYP450 liability[5].
Preferred Synthetic Route Strain-release of bicyclo[1.1.0]butanes (BCBs)[4].Titanacyclobutane intermediates from ketones[6].
The Causality Behind Scaffold Selection

Spiro[3.4]octane is the premier choice for nucleoside analogue development[3]. Traditional nucleosides suffer from rapid enzymatic cleavage of the glycosidic bond. By replacing the furanose oxygen with a carbocyclic spiro[3.4]octane system, we lock the molecule into a biologically active conformation (mimicking the natural sugar pucker) while rendering it entirely resistant to nucleosidases.

Conversely, Spiro[3.5]nonane (and its aza-derivatives) is primarily utilized to replace piperidine or morpholine rings[2]. Flat heterocycles often suffer from high lipophilicity (clogP) and hERG channel liabilities. The spiro[3.5]nonane scaffold forces the molecule into a rigid 3D conformation that buries lipophilic surface area, thereby lowering clogP while maintaining the basicity required for target engagement, a strategy highly successful in developing orally bioavailable GPR119 agonists[5].

BioisostereLogic Flat Flat Aromatic/Heterocyclic Rings (High lipophilicity, low solubility) Escape 3D Scaffold Engineering (Increase Fsp3 character) Flat->Escape Toxicity & PK Issues Spiro34 Spiro[3.4]octane Scaffolds Target: Furanose/Pyrrolidine Escape->Spiro34 Strain-release spirocyclization Spiro35 Spiro[3.5]nonane Scaffolds Target: Piperidine/Morpholine Escape->Spiro35 Titanacyclobutane intermediates

Fig 1. Strategic logic for spirocyclic bioisosteric replacement in drug discovery.

Experimental Methodologies

Protocol 1: Modular Synthesis of Azaspiro[3.n]alkanes via Titanacyclobutanes

Historically, constructing the all-carbon quaternary center of spirocycles required laborious, multi-step enolate alkylations that suffered from poor regioselectivity. To circumvent this, we employ a modular strategy utilizing titanacyclobutane intermediates[6]. This choice is driven by chemical causality: it allows the direct, single-step conversion of diverse cyclic ketones into azaspiro[3.5]nonanes and azaspiro[3.4]octanes, drastically streamlining medicinal chemistry workflows.

Step-by-Step Methodology:

  • Reagent Preparation: Under an inert argon atmosphere, prepare a solution of the target cyclic ketone (e.g., N-Boc-piperidin-4-one for a spiro[3.5]nonane derivative) in anhydrous THF (0.2 M).

  • Titanacyclobutane Generation: Add 1.5 equivalents of the titanacyclobutane reagent (prepared in situ from Tebbe's reagent and an appropriate alkene) dropwise at -78 °C.

  • Cyclization: Slowly warm the reaction mixture to room temperature over 4 hours. Causality: The controlled warming ensures the highly reactive titanium intermediate undergoes selective intramolecular insertion rather than intermolecular dimerization.

  • Quenching & Extraction: Quench the reaction with 1 M NaOH to precipitate titanium salts. Filter through a pad of Celite, extract the aqueous layer with ethyl acetate (3 × 20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Isolate the spirocyclic product via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol 2: Self-Validating In Vitro Microsomal Stability Assay

Spirocyclic incorporation is primarily aimed at improving metabolic half-life by shielding vulnerable C-H bonds[5]. To empirically validate this performance against flat alternatives, an in vitro human liver microsome (HLM) assay is employed.

Critical Requirement: This protocol operates as a self-validating system. It mandates the concurrent evaluation of a high-clearance positive control (Verapamil). If Verapamil does not exhibit >80% depletion within 30 minutes, the entire assay run is invalidated, ensuring that the microsomes are enzymatically active and the NADPH-regenerating system is functioning properly.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the spirocyclic test compound and the flat reference compound (in separate wells) to achieve a final concentration of 1 µM (final DMSO concentration ≤0.1%). Concurrently prepare the Verapamil positive control well.

  • Pre-Incubation: Incubate the plate at 37 °C for 5 minutes to achieve thermal equilibrium.

  • NADPH Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration 1 mM) to all wells. Causality: CYP450 enzymes require NADPH as an electron donor; omitting it in a negative control well confirms that any observed degradation is strictly CYP-mediated.

  • Time-Course Quenching: At intervals (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating proteins for clean LC-MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining and calculate intrinsic clearance ( CLint​ ).

AssayWorkflow Prep 1. Compound Prep (1 µM Test + Control) HLM 2. HLM Addition (0.5 mg/mL) Prep->HLM NADPH 3. NADPH Initiation (Self-Validating Step) HLM->NADPH Quench 4. Time-Course Quench (Cold MeCN + IS) NADPH->Quench LCMS 5. LC-MS/MS Analysis Quench->LCMS

Fig 2. Self-validating microsomal stability assay workflow for spirocyclic compounds.

Conclusion

Both spiro[3.4]octane and spiro[3.5]nonane scaffolds offer robust solutions to the limitations of flat aromatic rings. The spiro[3.4]octane system excels in rigidifying molecular conformations for nucleoside and anticancer applications[3][4], whereas the spiro[3.5]nonane system is an unmatched bioisostere for modulating the basicity and lipophilicity of saturated heterocycles in GPCR targets[5]. By leveraging modern synthetic routes like titanacyclobutane chemistry[6] and validating via rigorous, self-controlled metabolic assays, drug development professionals can effectively harness these 3D architectures to generate superior clinical candidates.

References

  • Chemical Reviews (ACS). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Available at: [Link]

  • The Journal of Organic Chemistry (ACS). Synthesis and Reactivity of Spirocarbocycles as Scaffolds for Nucleoside Analogues. Available at:[Link]

  • CCS Chemistry. Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis. Available at: [Link]

  • PMC - NIH. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Available at:[Link]

  • RSC Publishing. A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Available at: [Link]

  • ChemRxiv. Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. Available at:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(Cbz-amino)-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a procedural framework for the proper disposal of 2-(Cbz-amino)-7-azaspiro[3.5]nonane, a specialized azaspirocyclic compound. Given that a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document outlines a risk-based approach grounded in federal regulations and chemical first principles.

The foundational principle of laboratory safety is that all chemical waste should be treated as hazardous unless confirmed otherwise by a qualified safety professional.[1] This guide will walk you through the necessary steps of hazard assessment, waste stream management, and the ultimate disposal process, ensuring compliance and safety.

Part 1: Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. This is typically provided by an SDS. In its absence, we must infer potential hazards from the compound's constituent functional groups: the carbamate (Cbz-amino) group and the azaspiro[3.5]nonane core.

  • Carbamate Group: Carbamate-containing compounds are widely used as protecting groups in synthesis and can have varying toxicity profiles. While many are stable, some carbamates are recognized by the Environmental Protection Agency (EPA) as a class of compounds for which production wastes may be listed as hazardous.[2] Therefore, waste containing 2-(Cbz-amino)-7-azaspiro[3.5]nonane should be handled with caution.

  • Azaspirocyclic Amine Core: The azaspiro[3.5]nonane structure is a bicyclic amine. Aliphatic amines can be corrosive and may cause severe skin burns and eye damage. They can also be combustible. While the toxicological properties of this specific compound are not thoroughly investigated, the presence of the amine functional group necessitates careful handling to avoid contact and inhalation.[3][4][5]

Assumed Hazard Profile: Based on this analysis, any waste containing 2-(Cbz-amino)-7-azaspiro[3.5]nonane should be managed as if it possesses the following characteristics until proven otherwise:

  • Toxicity: Potentially harmful if swallowed, inhaled, or absorbed through the skin.[6]

  • Irritant: Potential to cause irritation to the skin, eyes, and respiratory tract.[3][5]

  • Environmental Hazard: Unknown ecological effects, requiring containment to prevent release into drains or the environment.[3][7]

Part 2: Standard Operating Procedure for Disposal

Adherence to your institution's Chemical Hygiene Plan (CHP) is mandatory.[8][9][10] The CHP, as required by the Occupational Safety and Health Administration (OSHA), outlines specific procedures for handling and disposing of hazardous chemicals in your laboratory.[8][9][11]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn. This serves as the primary barrier against exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) suitable for handling amines and carbamates.

  • Body Protection: A lab coat is mandatory. For larger quantities or when cleaning spills, consider a chemically resistant apron or coveralls.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.

  • Designated Waste Container: Collect all waste containing 2-(Cbz-amino)-7-azaspiro[3.5]nonane in a dedicated, chemically compatible container. This container must be in good condition, free from damage, and have a secure, leak-proof lid.[12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(Cbz-amino)-7-azaspiro[3.5]nonane," and any other components in the waste stream.[13]

  • Incompatibility: Do not mix this waste with incompatible materials. Specifically, avoid mixing with strong oxidizing agents, acids, or nitrides.[13][14] Mixing amine-containing compounds with acidic waste can lead to vigorous reactions.

Step 3: On-Site Accumulation and Storage

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[13]

  • Location: The SAA must be at or near the point of generation.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[1]

  • Container Management: Keep the waste container closed at all times except when adding waste.[13]

Step 4: Final Disposal

The final disposal of chemical waste is a highly regulated process that must be handled by certified professionals.

  • DO NOT Dispose in Sink or Trash: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[1][12] This is a direct violation of EPA regulations established under the Resource Conservation and Recovery Act (RCRA).[12]

  • Contact EHS: Arrange for pickup through your institution's Environmental Health and Safety (EHS) or equivalent office. They will work with a licensed professional waste disposal service.[3][15]

  • Incineration: The most probable disposal route for this type of organic compound is high-temperature chemical incineration equipped with an afterburner and scrubber.[3][5] This method ensures the complete destruction of the compound.

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Emergency ScenarioImmediate Action Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a designated hazardous waste container.[3]
Large Spill Evacuate the area immediately. Alert your supervisor and contact your institution's EHS/Safety office.
Disposal Decision Workflow

The following diagram illustrates the logical steps for ensuring the safe and compliant disposal of 2-(Cbz-amino)-7-azaspiro[3.5]nonane.

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Collection & Storage cluster_disposal Phase 3: Final Disposal cluster_emergency Emergency Protocol start Identify Waste: 2-(Cbz-amino)-7-azaspiro[3.5]nonane assess Assess Hazards (Review SDS or Infer from Structure) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe spill Spill or Exposure Occurs assess->spill Continuous Risk container Select Compatible, Labeled Waste Container ppe->container segregate Segregate from Incompatible Wastes (Acids, Oxidizers) container->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa request Request Pickup via Institution's EHS Office saa->request vendor Licensed Waste Vendor Collects Material request->vendor destroy Final Disposition (e.g., High-Temp Incineration) vendor->destroy emergency_proc Follow Emergency Procedures (Flush, Evacuate, Notify EHS) spill->emergency_proc Activate

Disposal workflow for 2-(Cbz-amino)-7-azaspiro[3.5]nonane.

By adhering to this structured, safety-first approach, you ensure that your innovative research does not come at the cost of personal safety or environmental compliance. Always prioritize consulting your institution's specific guidelines and EHS professionals.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard . Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Waste Disposal: A Quick Overview . Environmental Marketing Services. [Link]

  • MSDS of benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate . Chemexper. [Link]

  • Laboratories - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Laboratory Chemicals Disposal Guide.
  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Factsheet: Laboratory Safety - Chemical Hygiene Plan . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard . National Center for Biotechnology Information (NCBI). [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Material Safety Data Sheet - 2-Boc-2-azaspiro[3.5]nonane-7-carbonitrile . Accela ChemBio Inc. [Link]

  • Carbamates Waste Compatibility . University of California, Berkeley. [Link]

  • Standard Operating Procedures Waste Handling & Disposal . University of Notre Dame. [Link]

  • Safety Data Sheet - AMINE 6 . Greenbook.net. [Link]

  • MSDS of 7-Azaspiro[3.5]nonan-2-ol . Chemexper. [Link]

  • Hazardous Waste Management System: Carbamate Production, Identification and Listing of Hazardous Waste . Federal Register. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Safety Data Sheet . Spring Air. [Link]

  • Safety Data Sheet - Benzyl alcohol . Penta Chemicals. [Link]

  • Safe Handling of Azides . University of Pittsburgh. [Link]

Sources

Comprehensive Safety and Handling Guide for 2-(Cbz-amino)-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of 2-(Cbz-amino)-7-azaspiro[3.5]nonane. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a thorough hazard assessment of structurally similar molecules, including azaspiro compounds and carbamates. This document is intended to establish a robust framework for safe laboratory operations, disposal, and emergency procedures.

Hazard Assessment and Triage

2-(Cbz-amino)-7-azaspiro[3.5]nonane is a unique molecule combining a spirocyclic amine and a carbamate protecting group. While specific toxicological data is unavailable, an analysis of its constituent chemical classes allows for a proactive approach to safety.

  • Azaspiro[3.5]nonane Core: The foundational azaspirocyclic structure is prevalent in medicinal chemistry. Related compounds are known to be potential skin and eye irritants[1]. Inhalation of dust particles may also lead to respiratory tract irritation[2].

  • Carbamate (Cbz) Group: The N-carboxybenzyl (Cbz) protecting group is a type of carbamate. Carbamates as a class of compounds can cause skin and eye irritation, and some have been associated with more severe health effects[3][4].

Given these potential hazards, a cautious approach is warranted. It is prudent to treat this compound as, at a minimum, an irritant and a potential sensitizer.

Table 1: Summary of Potential Hazards and Key Safety Measures

Potential Hazard Primary Route of Exposure Recommended Engineering Control Critical Personal Protective Equipment (PPE)
Eye Irritation Direct contact with dust or splashesChemical Fume HoodChemical safety goggles and face shield[3][5]
Skin Irritation/Sensitization Direct contactChemical Fume HoodChemical-resistant gloves (Nitrile) and lab coat[3][4][5]
Respiratory Irritation Inhalation of dustChemical Fume HoodNIOSH-approved respirator with P3 filter for particulates[3][5]
Ingestion Accidental ingestionN/AProhibit eating, drinking, and smoking in the lab[3][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure. All personnel must be trained on the proper use and limitations of their PPE.

  • Primary Barrier - Engineering Controls: All handling of solid 2-(Cbz-amino)-7-azaspiro[3.5]nonane and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors[5]. The work area should be equipped with an eyewash station and a safety shower[3][5].

  • Secondary Barrier - Personal Protective Equipment:

    • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles[3][4][5].

    • Hand Protection: Wear chemical-resistant nitrile gloves. Ensure gloves are inspected before use and replaced immediately if contaminated or damaged. Avoid latex gloves due to potential for degradation and allergic reactions[4][5].

    • Body Protection: A flame-retardant lab coat is mandatory. For larger-scale operations, consider chemical-resistant coveralls[3][4].

    • Respiratory Protection: If there is a risk of generating significant dust or aerosols, or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with a P3 particulate filter is required[3][5].

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling Protocol cluster_post_handling Post-Handling Assess_Risk Assess Risks: - Irritant - Sensitizer - Inhalation Hazard Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_PPE Don PPE: 1. Lab Coat 2. Gloves 3. Goggles/Face Shield 4. Respirator (if needed) Select_PPE->Don_PPE Fume_Hood Work in Chemical Fume Hood Don_PPE->Fume_Hood Doff_PPE Doff PPE Correctly Fume_Hood->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Personal Protective Equipment (PPE) Workflow.

Operational and Handling Plan

Adherence to a strict operational workflow will ensure both safety and experimental integrity.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing: To prevent dust generation, weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Reaction Setup: All transfers and additions to reaction vessels should be performed with care to prevent spills.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water[3].

Spill and Emergency Response

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For small spills of solid material, carefully cover with a damp paper towel to avoid raising dust. For liquid spills, use an inert absorbent material.

  • Clean-Up: Wearing appropriate PPE, collect the contained spill using a scoop or other suitable tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Exposure Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention[1][3][6].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][2].

Emergency_Response_Plan cluster_spill Spill Response cluster_exposure Exposure Response Spill_Exposure Spill or Exposure Occurs Alert_Evacuate Alert & Evacuate Spill_Exposure->Alert_Evacuate Remove_from_Source Remove from Source Spill_Exposure->Remove_from_Source Contain_Spill Contain Spill Alert_Evacuate->Contain_Spill Clean_Decontaminate Clean & Decontaminate Contain_Spill->Clean_Decontaminate Dispose_Waste Dispose of Waste Clean_Decontaminate->Dispose_Waste First_Aid Administer First Aid (Eye Wash, Shower, etc.) Remove_from_Source->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

Caption: Emergency Response Flowchart.

Disposal Plan

All waste containing 2-(Cbz-amino)-7-azaspiro[3.5]nonane must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weigh papers), in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams[4].

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "2-(Cbz-amino)-7-azaspiro[3.5]nonane," and appropriate hazard warnings.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to schedule a waste pickup.

References

  • Personal protective equipment for handling Methyl carbamate-d3. Benchchem.
  • Dräger Gas Detectors & PPE for Benomyl (carbamate pesticide, solid) | C14H18N4O3 | 17804-35-2. Dräger.
  • Safety and handling of Methyl carbamate-d3. Benchchem.
  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Agilent.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate. Benchchem.
  • Application Notes and Protocols for 2-Azaspiro[4.4]nonane Hemioxalate in Medicinal Chemistry. Benchchem.
  • Synthesis of 6-Azaspiro[4.5]decan-7-one: An Application Note and Detailed Protocol. Benchchem.
  • Application Notes and Protocols for the Synthesis of N-substituted 3-azaspiro[5.5]undecane-2,4-diones. Benchchem.
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. Akzo Nobel Coatings Ltd.
  • 2 - SAFETY DATA SHEET.
  • Safety Data Sheet. MedchemExpress.com.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Material Safety Data Sheet. ACCELA CHEMBIO INC.
  • Azaspiro compound and preparation method therefor and use thereof. Google Patents.
  • MSDS of 2-Oxa-7-azaspiro[3.5]nonane hydrochloride. Capot Chemical.
  • Safety Data Sheet. Aaronchem.
  • 7-azaspiro[3.5]nonan-2-one hydrochloride SDS, 1392211-51-6 Safety Data Sheets. Echemi.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cbz-amino)-7-azaspiro[3.5]nonane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Cbz-amino)-7-azaspiro[3.5]nonane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。